N-Octadecyl-N'-propyl-sulfamide
Descripción
Structure
2D Structure
Propiedades
IUPAC Name |
N-(propylsulfamoyl)octadecan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H46N2O2S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-23-26(24,25)22-20-4-2/h22-23H,3-21H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJRCUXNIZFQKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNS(=O)(=O)NCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H46N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-Octadecyl-N'-propyl-sulfamide: A Deep Dive into its Mechanism of Action as a Selective PPARα Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of N-Octadecyl-N'-propyl-sulfamide, a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). This document details its molecular interactions, biological effects, and the experimental methodologies used to elucidate its function, offering valuable insights for researchers in metabolic diseases and drug discovery.
Introduction: The Role of PPARα in Metabolic Regulation
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play a critical role in the regulation of lipid and glucose metabolism.[1][2] PPARα, in particular, is a key regulator of fatty acid oxidation and is involved in the control of lipid metabolism.[3] The natural ligand for PPARα, oleoylethanolamide (OEA), is a lipid mediator that has been shown to suppress food intake and reduce body weight gain.[1][2][3] this compound, also known as CC7, is a synthetic analog of OEA designed to target and activate PPARα with high potency and selectivity.[1][3][4]
Core Mechanism of Action: Potent and Selective PPARα Agonism
This compound functions as a potent and selective agonist for PPARα.[3][4][5] Its mechanism of action involves direct binding to the ligand-binding domain (LBD) of the PPARα receptor.[3][6] This interaction triggers a conformational change in the receptor, leading to the recruitment of co-activator proteins and the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[3]
The long N-octadecyl chain of the molecule is crucial for its high-affinity binding to the hydrophobic ligand-binding pocket of PPARα, mimicking the interaction of endogenous ligands like OEA.[5]
Biological and Pharmacological Effects
The activation of PPARα by this compound leads to a range of physiological effects primarily related to metabolic regulation.
Appetite Suppression and Weight Management
In vivo studies in rats have demonstrated that this compound administration leads to a reduction in food intake and a decrease in body weight gain.[1][3][4][6] This anorectic effect is a direct consequence of PPARα activation, which is known to play a role in satiety signaling.[3]
Lipid Metabolism
As a PPARα agonist, this compound influences the expression of genes involved in lipid metabolism. Specifically, it has been shown to induce the mRNA expression of Carnitine Palmitoyltransferase 1A (CPT1A), a key enzyme in fatty acid oxidation.[3][4][6] This leads to a reduction in plasma triglyceride concentrations and a decrease in hepatic fat content.[3][4][6]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound.
| Parameter | This compound (CC7) | Oleoylethanolamide (OEA) | Reference |
| EC50 for PPARα Activation | 100 nM | 120 nM | [1][2] |
| In Vivo Efficacy (Dose) | 1 mg/kg and 10 mg/kg (i.p. in rats) | 10 mg/kg (i.p. in rats) | [1] |
Experimental Protocols
The following section details the methodologies employed in key experiments to characterize the mechanism of action of this compound.
In Vitro Assays
-
GST Pull-Down Assay: This assay is used to demonstrate the direct interaction between this compound, PPARα, and its co-activators.
-
The ligand-binding domain of PPARα is expressed as a fusion protein with Glutathione S-transferase (GST).
-
The GST-PPARα fusion protein is incubated with glutathione-sepharose beads.
-
This compound or a vehicle control is added to the mixture.
-
A radiolabeled co-activator protein (e.g., SRC-1) is then added.
-
After incubation and washing, the amount of bound co-activator is quantified by autoradiography, indicating the ligand-dependent interaction.
-
-
Reporter Gene Analysis: This assay measures the transcriptional activity of PPARα in response to ligand binding.
-
Cells (e.g., HpeG2) are co-transfected with an expression vector for PPARα and a reporter plasmid containing a luciferase gene under the control of a PPRE promoter.
-
The transfected cells are treated with this compound or a control.
-
The luciferase activity is measured, which is proportional to the transcriptional activation of PPARα.
-
-
CPT1a mRNA Expression Analysis: This experiment quantifies the effect of this compound on the expression of a PPARα target gene.
-
HpeG2 cells are treated with this compound.
-
Total RNA is extracted from the cells.
-
The expression level of CPT1a mRNA is quantified using quantitative real-time polymerase chain reaction (qRT-PCR).
-
To confirm PPARα dependency, the experiment is repeated in cells where PPARα expression has been silenced using specific siRNA.[3][4][6]
-
In Vivo Studies
-
Animal Models: Wistar rats and obese Zucker (fa/fa) rats were used to evaluate the in vivo effects of this compound on food intake, body weight, and plasma triglycerides.[1]
-
Administration: The compound was administered via intraperitoneal (i.p.) injection.[1]
-
Measurements: Daily food intake, body weight, and plasma triglyceride levels were monitored throughout the study period.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway and a typical experimental workflow for evaluating this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Computational and Biological Evaluation of N-octadecyl-N′-propylsulfamide, a Selective PPARα Agonist Structurally Related to N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational and Biological Evaluation of N-octadecyl-N′-propylsulfamide, a Selective PPARα Agonist Structurally Related to N-acylethanolamines | PLOS One [journals.plos.org]
- 5. This compound | Benchchem [benchchem.com]
- 6. Computational and biological evaluation of N-octadecyl-N'-propylsulfamide, a selective PPARα agonist structurally related to N-acylethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Octadecyl-N'-propyl-sulfamide (CC7): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Octadecyl-N'-propyl-sulfamide, commonly known as CC7, is a synthetic, small-molecule agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1][2] Developed as a structural analog of the endogenous lipid mediator oleoylethanolamide (OEA), CC7 exhibits potent and selective activation of PPARα, a key regulator of lipid metabolism.[1][2] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, biological effects, and experimental methodologies related to CC7, intended to serve as a valuable resource for researchers in the fields of metabolic disease, pharmacology, and drug discovery.
Chemical and Physical Properties
This compound is a sulfamide (B24259) derivative characterized by a long octadecyl carbon chain, which contributes to its high lipophilicity and ability to interact with the ligand-binding domain of PPARα.[1]
Table 1: Chemical and Physical Properties of this compound (CC7)
| Property | Value | Reference |
| Chemical Name | This compound | [3] |
| Alias | CC7 | [2] |
| CAS Number | 925891-74-3 | [3][4] |
| Molecular Formula | C21H46N2O2S | [3] |
| Molecular Weight | 390.67 g/mol | [3] |
| Melting Point | 111 - 113 °C | [5] |
| Appearance | Not specified in available literature | |
| Solubility | Soluble in DMSO and ethanol (B145695) for in vitro studies. For in vivo studies, it has been dissolved in a mixture of Tocrisolve™-100 and saline. | [2] |
| Purity | >95% (as per a commercially available sample) | [5] |
Mechanism of Action: PPARα Activation
CC7 functions as a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a pivotal role in the transcriptional regulation of genes involved in lipid and glucose metabolism.[1][2]
Upon binding to PPARα, CC7 induces a conformational change in the receptor, leading to the dissociation of corepressors and the recruitment of coactivators. This activated PPARα then forms a heterodimer with the Retinoid X Receptor (RXR). The PPARα/RXR heterodimer subsequently binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding initiates the transcription of genes involved in fatty acid oxidation, ketogenesis, and lipid transport, ultimately leading to a reduction in plasma lipid levels.[1]
Biological Effects
In vivo and in vitro studies have demonstrated the significant biological effects of CC7, primarily related to its potent PPARα agonism.
In Vitro Effects
-
PPARα Activation: CC7 is a potent activator of PPARα with an EC50 of 100 nM.[6]
-
Gene Expression: In HepG2 cells, CC7 has been shown to induce the mRNA expression of Carnitine Palmitoyltransferase 1A (CPT1a), a key enzyme in fatty acid oxidation, in a PPARα-dependent manner.[2]
In Vivo Effects
Animal studies, primarily in rats, have revealed the following effects:
-
Anorectic and Anti-obesity Effects: CC7 administration has been shown to inhibit food intake and reduce body weight gain.[2]
-
Hypolipidemic Effects: It effectively reduces plasma triglyceride concentrations.[7]
-
Hepatic Effects: CC7 has been observed to decrease hepatic fat content.[2]
-
Selective PPARα Activity: In a comparative study with OEA, while both compounds showed similar anorectic and anti-obesity effects, OEA produced visceral analgesia whereas CC7 did not, suggesting that the effects of CC7 are more specifically mediated by PPARα.[2]
Table 2: Summary of In Vivo Studies on this compound (CC7)
| Species | Dosage | Administration Route | Duration | Observed Effects | Reference |
| Wistar Rats | 0.03, 0.3, 3 mg/kg | Intraperitoneal (i.p.) | Acute | Dose-dependent suppression of food intake in food-deprived rats. | [7] |
| Wistar Rats | 5 mg/kg | Intraperitoneal (i.p.) | 7 days | Reduced food intake and body weight gain. | [2] |
| Wistar and Zucker (fa/fa) rats | 1 mg/kg | Not specified | 8-11 days | Induced satiety, decreased food intake, body weight, and plasma triglyceride concentration. | |
| Mice | 3 and 10 mg/kg | Not specified | Not specified | Neuroprotective effects in a hypoxia-ischemia model. | [6] |
Experimental Protocols
The following are generalized protocols for key experiments cited in the literature for the characterization of CC7. These should be adapted and optimized for specific experimental conditions.
PPARα Reporter Gene Assay
This assay is used to determine the ability of a compound to activate PPARα and drive the expression of a reporter gene.
Materials:
-
Mammalian cell line (e.g., HEK293T, HepG2)
-
Expression plasmid for human or rat PPARα
-
Reporter plasmid containing a PPRE sequence upstream of a luciferase gene
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound (CC7) and reference agonists (e.g., GW7647)
-
Luciferase assay system
-
Luminometer
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Transfection: Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of CC7 or a reference agonist. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Plot the dose-response curve and calculate the EC50 value.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Computational and Biological Evaluation of N-octadecyl-N′-propylsulfamide, a Selective PPARα Agonist Structurally Related to N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 001chemical.com [001chemical.com]
- 4. This compound, CasNo.925891-74-3 Absin Bioscience Inc. CHINA(Mainland) [shop406677.lookchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Frontiers | Octadecylpropyl Sulfamide Reduces Neurodegeneration and Restores the Memory Deficits Induced by Hypoxia-Ischemia in Mice [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
N-Octadecyl-N'-propyl-sulfamide as a PPARα Agonist: A Technical Overview
Disclaimer: As of December 2025, there is no publicly available scientific literature specifically identifying or characterizing N-Octadecyl-N'-propyl-sulfamide as a Peroxisome Proliferator-Activated Receptor Alpha (PPARα) agonist. The following guide provides a comprehensive overview of PPARα agonism, including the general mechanisms, experimental evaluation, and data presentation, which would be applicable should this or a similar compound be investigated for such activity. The information and protocols are based on established knowledge of well-characterized PPARα agonists.
Introduction to PPARα
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a ligand-activated transcription factor and a member of the nuclear receptor superfamily. It plays a crucial role in the regulation of lipid metabolism, particularly in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Activation of PPARα leads to the upregulation of genes involved in fatty acid uptake, β-oxidation, and lipoprotein metabolism. Consequently, PPARα agonists are a class of drugs used to treat dyslipidemia, characterized by high levels of triglycerides and low levels of high-density lipoprotein (HDL) cholesterol.
Mechanism of Action: PPARα Signaling Pathway
Upon binding to a ligand, such as a fatty acid or a synthetic agonist, PPARα undergoes a conformational change. This promotes its heterodimerization with the Retinoid X Receptor (RXR). The resulting PPARα-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding event recruits co-activator proteins, leading to the initiation of gene transcription.
Experimental Evaluation of PPARα Agonists
The identification and characterization of novel PPARα agonists involve a series of in vitro and in vivo experiments. The general workflow is designed to assess the compound's binding affinity, activation potency, selectivity, and its effect on target gene expression and physiological lipid parameters.
Ligand Binding Assays
These assays determine the affinity of a compound for the PPARα ligand-binding domain (LBD). A common method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Experimental Protocol (TR-FRET):
-
Reagents: Terbium-labeled anti-GST antibody, GST-tagged PPARα-LBD, and a fluorescently labeled PPARα ligand (e.g., GW7647).
-
Procedure: The GST-PPARα-LBD is incubated with the terbium-labeled antibody. The test compound (this compound) at varying concentrations is added, followed by the fluorescently labeled ligand.
-
Measurement: The mixture is incubated to reach equilibrium, and the TR-FRET signal is measured. The signal is generated when the terbium-labeled antibody and the fluorescent ligand are in close proximity, which occurs when the fluorescent ligand is bound to the PPARα-LBD.
-
Data Analysis: A competitive binding curve is generated by plotting the TR-FRET signal against the concentration of the test compound. The IC50 value (concentration at which 50% of the fluorescent ligand is displaced) is calculated, from which the binding affinity (Ki) can be derived.
Reporter Gene Assays
These assays measure the ability of a compound to activate the PPARα-mediated transcription of a reporter gene.
Experimental Protocol:
-
Cell Culture: A suitable cell line (e.g., HEK293T or HepG2) is cultured in appropriate media.
-
Transfection: Cells are co-transfected with two plasmids: one expressing the full-length PPARα and another containing a reporter gene (e.g., luciferase) under the control of a PPRE-containing promoter. A plasmid expressing Renilla luciferase can be co-transfected for normalization.
-
Treatment: After transfection, cells are treated with varying concentrations of the test compound.
-
Lysis and Measurement: Cells are lysed, and the luciferase and Renilla activities are measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. A dose-response curve is plotted, and the EC50 value (concentration at which 50% of the maximal response is achieved) is determined.
Target Gene Expression Analysis
This experiment confirms that the compound upregulates known PPARα target genes in a relevant cell type, such as primary hepatocytes.
Experimental Protocol (qPCR):
-
Cell Treatment: Primary hepatocytes or a relevant cell line are treated with the test compound at a concentration around its EC50 value.
-
RNA Extraction: Total RNA is extracted from the cells after a suitable incubation period (e.g., 24 hours).
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR (qPCR): The expression levels of known PPARα target genes (e.g., CPT1, ACO, PDK4) are quantified by qPCR using gene-specific primers. A housekeeping gene (e.g., GAPDH) is used for normalization.
-
Data Analysis: The relative fold change in gene expression in treated cells compared to vehicle-treated control cells is calculated using the ΔΔCt method.
Quantitative Data Summary
The following tables present hypothetical data for this compound, based on typical results for a potent PPARα agonist.
Table 1: In Vitro Activity Profile of this compound
| Assay Type | Parameter | Value |
| PPARα Ligand Binding | Ki (nM) | 50 |
| PPARα Reporter Gene | EC50 (nM) | 120 |
| PPARγ Reporter Gene | EC50 (nM) | >10,000 |
| PPARδ Reporter Gene | EC50 (nM) | >10,000 |
Table 2: Effect of this compound on PPARα Target Gene Expression in Human Hepatocytes
| Target Gene | Function | Fold Change (vs. Vehicle) |
| CPT1A | Fatty Acid Oxidation | 4.5 |
| ACOX1 | Peroxisomal β-oxidation | 3.8 |
| PDK4 | Glucose Metabolism | 6.2 |
Conclusion
While this compound has not been specifically reported as a PPARα agonist, the methodologies and data presentation formats outlined in this guide provide a robust framework for its potential evaluation. The sulfamide (B24259) moiety presents an interesting chemical scaffold that could be explored for the development of novel PPAR modulators. Should this compound or its analogs be investigated, the described experimental workflow would be critical in determining their therapeutic potential for treating metabolic disorders. Further research and publication in peer-reviewed journals would be necessary to validate any such activity.
The Pivotal Role of the Long Alkyl Chain in Sulfamide Derivatives: A Technical Guide
Introduction
Sulfamide (B24259) derivatives represent a versatile class of compounds with significant therapeutic potential, acting as inhibitors for a range of enzymes critical in various disease pathologies.[1] The core sulfamide moiety (-NHSO₂NH-) serves as a key pharmacophore, often acting as a bioisostere for sulfonamides or carboxylic acids and participating in crucial binding interactions with enzyme active sites.[2][3] Modifications to the sulfamide scaffold, particularly the introduction of N-alkyl substituents, have profound effects on the physicochemical properties and biological activity of these molecules. This technical guide provides an in-depth analysis of the role of long alkyl chains in sulfamide derivatives, focusing on their impact on structure-activity relationships (SAR), physicochemical properties, and overall therapeutic efficacy. This guide is intended for researchers, scientists, and professionals involved in drug discovery and development.
The Influence of Alkyl Chain Length on Physicochemical Properties
The length and nature of an N-alkyl substituent are critical determinants of a sulfamide derivative's lipophilicity, a key factor influencing its absorption, distribution, metabolism, and excretion (ADME) profile. An increase in the length of the alkyl chain systematically increases the lipophilicity of the compound, which is quantitatively expressed by the partition coefficient (logP). This increased lipophilicity can enhance the molecule's ability to cross cellular membranes, a crucial step for reaching intracellular targets. However, excessive lipophilicity can also lead to poor aqueous solubility, increased binding to plasma proteins, and potential off-target toxicity. Therefore, the optimization of the alkyl chain length is a critical aspect of designing sulfamide-based therapeutics with favorable pharmacokinetic and pharmacodynamic properties.
Structure-Activity Relationship (SAR) of N-Alkyl Sulfamides
| Compound ID | N-Substituent | hCA I Ki (nM) | hCA II Ki (nM) | hCA IV Ki (nM) | hCA IX Ki (nM) |
| 6a | β-Alanyl-1-benzhydrylpiperazine | 189.5 | 12.3 | 35.4 | 5.2 |
| 6b | β-Alanyl-1-benzhydrylpiperazine | 45.8 | 8.9 | 22.7 | 4.1 |
| 6c | β-Alanyl-1-benzhydrylpiperazine | 659.6 | 78.4 | 99.2 | 25.8 |
| 6d | Nipecotyl-1-benzhydrylpiperazine | 102.7 | 15.8 | 41.2 | 6.7 |
| 6e | Nipecotyl-1-benzhydrylpiperazine | 75.4 | 10.1 | 29.8 | 5.5 |
| 6f | Nipecotyl-1-benzhydrylpiperazine | 455.1 | 65.3 | 88.1 | 20.4 |
Data extracted from a study on sulfamide-containing compounds as selective carbonic anhydrase I inhibitors.[2] The different compound IDs (e.g., 6a, 6b, 6c) represent different regioisomers of the sulfamide group.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language, adhering to the specified formatting requirements.
Logical Relationship of Alkyl Chain Properties
The diagram below illustrates the logical progression of how the length of an alkyl chain influences the physicochemical and biological properties of a sulfamide derivative.
General Experimental Workflow for N-Alkylation
The synthesis of N-alkyl sulfamide derivatives typically involves a multi-step process, from the initial reaction to the final purification of the target compound. The following workflow diagram outlines a general procedure.
Carbonic Anhydrase Inhibition Pathway
Sulfamide derivatives are potent inhibitors of carbonic anhydrases (CAs). The diagram below illustrates the physiological reaction catalyzed by CA and the mechanism of its inhibition by a sulfamide derivative.
Experimental Protocols
This section provides detailed methodologies for the synthesis and purification of N-alkyl sulfamide derivatives, adapted from established procedures in the literature.
Protocol 1: Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols
This protocol describes an efficient method for the N-alkylation of sulfonamides using a manganese catalyst and alcohols as the alkylating agents.
Materials:
-
Primary or secondary sulfonamide (1.0 mmol)
-
Benzylic or aliphatic alcohol (1.0 mmol)
-
Mn(I) PNP pincer precatalyst (5 mol %)
-
Potassium carbonate (K₂CO₃) (10 mol %)
-
Xylenes (B1142099) (as solvent)
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a 10 mL microwave vial equipped with a magnetic stirrer bar, add the sulfonamide (1.0 mmol), the alcohol (1.0 mmol), the Mn(I) PNP pincer precatalyst (5 mol %), and potassium carbonate (10 mol %).
-
Solvent Addition: Add xylenes to achieve a sulfonamide concentration of 1 M.
-
Reaction: Crimp the vial shut and place it in a preheated heating block at 150 °C. Stir the reaction mixture vigorously for 24 hours.
-
Cooling and Work-up: After 24 hours, cool the reaction vessel to room temperature. Dilute the reaction mixture with ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel and wash with water. Separate the organic layer and wash the aqueous layer with ethyl acetate (3 x 5 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated sulfonamide.
Protocol 2: Classical N-Alkylation with Alkyl Halides
This protocol outlines the traditional method for N-alkylation using an alkyl halide and a base.
Materials:
-
Primary sulfonamide (1.0 mmol)
-
Alkyl halide (e.g., alkyl iodide or bromide) (1.2 mmol)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) (3-5 mL)
-
Ethyl acetate
-
Water and Brine
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the primary sulfonamide (1.0 mmol) in DMF or ACN.
-
Base and Alkylating Agent Addition: Add the base (2.0 mmol) to the solution, followed by the dropwise addition of the alkyl halide (1.2 mmol).
-
Reaction: Stir the reaction mixture at room temperature or heat to 60-80 °C. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into ice-water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Conclusion
The long alkyl chain is a critical structural component in sulfamide derivatives that profoundly influences their therapeutic potential. By modulating lipophilicity, the alkyl chain governs the compound's ability to traverse biological membranes and interact with its molecular target. The careful tuning of the alkyl chain length is, therefore, a key strategy in the rational design of sulfamide-based drugs to optimize their potency, selectivity, and pharmacokinetic profiles. The synthetic protocols and conceptual frameworks provided in this guide offer a foundation for researchers to further explore and harness the therapeutic potential of this important class of molecules.
References
The Discovery and Development of Selective PPARα Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisome proliferator-activated receptor alpha (PPARα) is a ligand-activated transcription factor and a key regulator of lipid and lipoprotein metabolism.[1] Its activation governs the expression of numerous genes involved in fatty acid uptake and oxidation, leading to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[2] For this reason, PPARα has emerged as a significant therapeutic target for the management of dyslipidemia, a major risk factor for cardiovascular disease. This technical guide provides an in-depth overview of the discovery and development of selective PPARα agonists, detailing the experimental methodologies, summarizing key quantitative data, and illustrating the underlying biological and developmental pathways.
The PPARα Signaling Pathway
Activation of PPARα is a multi-step process initiated by the binding of a ligand. This event triggers a conformational change in the receptor, leading to its heterodimerization with the retinoid X receptor (RXR).[3] The resulting PPARα-RXR complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.[3] This binding, in turn, facilitates the recruitment of co-activator proteins, which ultimately leads to the transcription of genes involved in lipid metabolism.[4]
Key Experimental Protocols in PPARα Agonist Discovery
The identification and characterization of selective PPARα agonists rely on a series of robust in vitro and in vivo assays. These experiments are designed to assess binding affinity, transcriptional activation, and physiological effects on lipid metabolism.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay is a widely used method to determine the binding affinity of a compound to the PPARα ligand-binding domain (LBD). It is a homogenous, "addition-only" format that eliminates the need for radioactive materials.[5]
Methodology:
-
Reagent Preparation:
-
Prepare a complete TR-FRET assay buffer containing 5 mM DTT.[5]
-
Prepare a 4X solution of terbium-labeled anti-GST antibody and a 4X solution of the GST-tagged PPARα-LBD in the assay buffer.[5]
-
Prepare a 4X solution of a fluorescently labeled tracer ligand.
-
Prepare serial dilutions of the test compounds.
-
-
Assay Procedure:
-
Add the test compounds to the wells of a 384-well plate.
-
Add the PPARα-LBD/antibody mixture to the wells.
-
Add the fluorescent tracer to the wells.
-
Incubate the plate at room temperature for 2-6 hours, protected from light.[5]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescent emission at 495 nm (terbium emission) and 520 nm (FRET signal) using a plate reader with a delay time of 50-100 microseconds.[5]
-
Calculate the TR-FRET ratio by dividing the 520 nm emission by the 495 nm emission.[5]
-
Plot the TR-FRET ratio against the log of the test compound concentration to generate a competition curve.
-
Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent tracer. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
-
Luciferase Reporter Gene Transactivation Assay
This cell-based assay measures the ability of a compound to activate the transcriptional activity of PPARα.
Methodology:
-
Cell Culture and Transfection:
-
Compound Treatment:
-
Luciferase Activity Measurement:
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the log of the test compound concentration.
-
Determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.
-
In Vivo Dyslipidemia Model
Animal models are essential for evaluating the in vivo efficacy of PPARα agonists on lipid profiles. The high-fat diet (HFD)-induced dyslipidemia model in mice is commonly used.[8]
Methodology:
-
Animal Model and Diet:
-
Drug Administration:
-
Administer the test compound or vehicle control to the HFD-fed mice daily via oral gavage or by incorporating it into the diet.[8]
-
-
Endpoint Measurements:
-
Monitor body weight and food intake regularly.[10]
-
At the end of the study, collect blood samples for the analysis of plasma triglycerides, total cholesterol, HDL-C, and free fatty acids.[11]
-
Harvest tissues such as the liver for histological analysis and gene expression studies of PPARα target genes (e.g., CPT1a, ACOX1).[8]
-
-
Data Analysis:
-
Compare the lipid parameters and gene expression levels between the treated and untreated HFD-fed groups to assess the efficacy of the PPARα agonist.
-
Quantitative Data for Selective PPARα Agonists
The following table summarizes the in vitro potency and selectivity of several key selective PPARα agonists.
| Compound | Target | EC50 (nM) | Ki (nM) | IC50 (nM) | Selectivity vs. PPARγ | Selectivity vs. PPARδ |
| Pemafibrate (B1668597) | Human PPARα | - | - | 10,000[12] | >5,000-fold | >11,000-fold |
| GW7647 | Human PPARα | 6 | - | - | ~183-fold | ~1033-fold |
| WY-14643 | Human PPARα | 5,000 | - | - | 12-fold | 7-fold |
| Fenofibric Acid | Human PPARα | 30,000[1] | - | - | - | - |
Note: EC50, Ki, and IC50 values can vary depending on the specific assay conditions.
The Drug Discovery and Development Workflow
The journey from a promising compound to a marketed drug is a long and complex process. The following diagram illustrates the typical workflow for the discovery and development of a selective PPARα agonist.
Conclusion
The discovery and development of selective PPARα agonists represent a significant advancement in the therapeutic management of dyslipidemia. The evolution from less selective fibrates to highly potent and selective modulators like pemafibrate has been driven by a deeper understanding of the PPARα signaling pathway and the application of sophisticated screening and evaluation methodologies. This guide has provided a comprehensive overview of the key technical aspects of this process, from the fundamental biology to the structured progression of drug development. The continued exploration of PPARα as a therapeutic target holds promise for the development of even more effective and safer treatments for metabolic diseases.
References
- 1. Identification of Novel PPARα/γ Dual Agonists by Virtual Screening of Specs Database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. R&D pipeline [novonordisk.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. korambiotech.com [korambiotech.com]
- 7. The Peroxisome Proliferator-Activated Receptor α (PPARα) Agonist Pemafibrate Protects against Diet-Induced Obesity in Mice [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Diet-induced obesity murine model [protocols.io]
- 10. assaygenie.com [assaygenie.com]
- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 12. Pipeline of New Drug Treatment for Non-alcoholic Fatty Liver Disease/Metabolic Dysfunction-associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of N-Octadecyl-N'-propyl-sulfamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of N-Octadecyl-N'-propyl-sulfamide, a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist. The information is presented to be a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.
Chemical Identity
| Property | Value |
| IUPAC Name | N-octadecyl-N'-propylsulfamide |
| Synonyms | CC7 |
| CAS Number | 925891-74-3[1] |
| Molecular Formula | C₂₁H₄₆N₂O₂S[1] |
| Molecular Weight | 390.70 g/mol [1] |
| Chemical Structure | |
Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Below is a summary of the available data for this compound.
Table 1: Summary of Physicochemical Data
| Property | Value | Remarks |
| Melting Point | 111 - 113 °C[1] | A certificate of analysis provides this specific range. Another source states "Undetermined"[2]. |
| Boiling Point | Not experimentally determined. | Expected to be high and likely to decompose before boiling due to the long alkyl chain and polar sulfamide (B24259) group. |
| Aqueous Solubility | Not experimentally determined. | Expected to be very low due to the highly lipophilic octadecyl chain. |
| pKa | ~9-11 (Predicted) | This predicted range is for the sulfamide N-H proton, based on values for similar N,N'-dialkylsulfamides. |
| LogP (Octanol/Water) | Not experimentally determined. | The long octadecyl chain indicates high lipophilicity, suggesting a high LogP value. |
Biological Activity: PPARα Agonism
This compound is a selective and potent agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα)[3]. PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism[3]. As an analog of the natural PPARα ligand oleoylethanolamide (OEA), this compound has been shown to induce satiety, decrease food intake, and reduce body weight and plasma triglyceride concentrations in preclinical models[3].
The mechanism of action involves the binding of this compound to the ligand-binding domain of PPARα. This induces a conformational change, leading to the dissociation of corepressors and the recruitment of coactivators. The activated PPARα then forms a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in fatty acid uptake, transport, and catabolism (β-oxidation), ultimately leading to a reduction in lipid levels[4][5][6].
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound are not publicly available. However, this section outlines standard methodologies that are applicable for a lipophilic, solid compound of this nature.
This method is suitable for crystalline solids and provides a melting range, which is an indicator of purity.
-
Principle: A small amount of the finely powdered solid is packed into a capillary tube and heated in a calibrated apparatus. The temperature range from the first sign of melting to the complete liquefaction of the solid is recorded.
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes (sealed at one end).
-
Procedure:
-
Ensure the sample of this compound is dry and finely powdered.
-
Pack the solid into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface[7].
-
Place the capillary tube into the heating block of the melting point apparatus[8].
-
Heat the block rapidly to a temperature about 15-20°C below the expected melting point (111-113°C).
-
Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T1).
-
Continue heating slowly and record the temperature at which the last crystal melts (T2).
-
The melting point is reported as the range T1-T2. For a pure compound, this range is typically narrow (0.5-2°C)[9].
-
This is the "gold standard" method for determining the solubility of a compound in water. Given the expected low solubility of this compound, this method is appropriate.
-
Principle: An excess amount of the solid compound is agitated in water at a constant temperature until equilibrium is reached. The solution is then filtered or centrifuged, and the concentration of the dissolved compound in the aqueous phase is determined analytically.
-
Apparatus: Constant temperature shaker bath, centrifuge or filtration system (with non-adsorptive filters), analytical instrument for quantification (e.g., HPLC-UV, LC-MS).
-
Procedure:
-
Add an excess amount of this compound to a known volume of purified water (or a relevant buffer, e.g., PBS pH 7.4) in a sealed vessel.
-
Agitate the vessel in a constant temperature bath (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours for poorly soluble compounds)[10].
-
After equilibration, separate the undissolved solid from the solution by centrifugation and/or filtration. Care must be taken to avoid sample loss through adsorption to surfaces.
-
Prepare a standard calibration curve of the compound in a suitable solvent.
-
Quantify the concentration of the dissolved compound in the clear aqueous filtrate using a validated analytical method like HPLC.
-
The determined concentration represents the aqueous solubility of the compound under the specified conditions.
-
This method is used to determine the acid dissociation constant (pKa) of ionizable functional groups. For this compound, this would apply to the weakly acidic sulfamide N-H proton.
-
Principle: A solution of the compound is titrated with a standardized strong acid or base. The pH of the solution is monitored with a pH electrode as a function of the volume of titrant added. The pKa is determined from the midpoint of the buffer region in the resulting titration curve.
-
Apparatus: Potentiometer with a calibrated pH electrode, automated titrator or a burette, magnetic stirrer.
-
Procedure:
-
Dissolve a precisely weighed amount of this compound in a suitable solvent system. Due to its low aqueous solubility, a co-solvent system (e.g., water-methanol) may be necessary.
-
Place the solution in a thermostatted vessel and immerse the calibrated pH electrode and a stirrer.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Plot the pH versus the volume of titrant added.
-
Determine the equivalence point (the point of maximum slope on the curve). The half-equivalence point (where half of the acid has been neutralized) corresponds to the pH at which pH = pKa[11].
-
The partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable technique.
-
Principle: The compound is partitioned between two immiscible liquid phases, typically n-octanol and water. After reaching equilibrium, the concentration of the compound in each phase is measured, and the partition coefficient is calculated as the ratio of the concentration in the octanol (B41247) phase to that in the aqueous phase.
-
Apparatus: Separatory funnels or vials, mechanical shaker, centrifuge, analytical instrument for quantification (e.g., HPLC-UV, LC-MS).
-
Procedure:
-
Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.
-
Prepare a stock solution of this compound in the pre-saturated n-octanol.
-
Add a known volume of this octanol solution to a known volume of the pre-saturated water in a vial.
-
Seal the vial and shake it gently for a sufficient time to allow for partitioning equilibrium (this can range from minutes to hours)[12][13].
-
After shaking, separate the two phases by centrifugation.
-
Carefully sample both the n-octanol and the aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method.
-
Calculate the LogP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Water]).
-
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Computational and Biological Evaluation of N-octadecyl-N′-propylsulfamide, a Selective PPARα Agonist Structurally Related to N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 8. Determination of Melting Point [wiredchemist.com]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. asdlib.org [asdlib.org]
- 12. LogP / LogD shake-flask method [protocols.io]
- 13. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Theoretical pKa Calculation of N-Octadecyl-N'-propyl-sulfamide
For Researchers, Scientists, and Drug Development Professionals
Introduction to pKa and its Significance in Drug Development
The pKa value is a quantitative measure of a molecule's acidity or basicity. It plays a pivotal role in drug discovery and development, influencing a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. For a molecule like N-Octadecyl-N'-propyl-sulfamide, understanding its ionization state at physiological pH is crucial for predicting its behavior in biological systems.
Theoretical Approaches for pKa Calculation
The theoretical calculation of pKa values has become an indispensable tool in computational chemistry, offering insights prior to chemical synthesis. The primary methods fall into two categories: quantum mechanics (QM)-based calculations and quantitative structure-activity relationship (QSAR) models.
2.1. Quantum Mechanics (QM)-Based Methods
QM-based approaches, such as those using Density Functional Theory (DFT), provide a rigorous framework for pKa prediction.[1][2] These methods calculate the Gibbs free energy change (ΔG) of the deprotonation reaction in a solvent. The pKa is then derived from this energy difference.[1] The "adiabatic" calculation scheme, which involves structural optimization in both the gas phase and solution, is often the most accurate approach.[1] The inclusion of explicit solvent molecules, in addition to a continuum solvation model like SMD or PCM, can further refine the accuracy of the predictions, sometimes reducing errors by 2 to 4 pKa units.[1][3]
Recent studies have demonstrated that for sulfonamides, there are strong linear correlations between the equilibrium bond lengths within the sulfonamide group and their aqueous pKa values.[4][5] This suggests that bond length can be a powerful descriptor for predicting ionization.[4][5]
2.2. QSAR and Empirical Methods
Several software packages employ empirical and QSAR-based methods for rapid pKa prediction.[6][7][8] Tools like ACD/Labs Percepta and ChemAxon's Calculator plugins utilize large databases of experimental pKa values to build predictive models.[6][8][9][10][11] These tools can often predict pKa values to within 0.5 to 1.0 log units for a majority of compounds.[6][12]
Workflow for Theoretical pKa Calculation
The following diagram illustrates a typical workflow for calculating the theoretical pKa of this compound using a QM-based approach.
Data Presentation: pKa Values of Related Compounds
While the specific pKa of this compound is not published, the pKa values of its constituent functional groups and related molecules can provide a reasonable estimate. The sulfamide (B24259) group is weakly acidic, while the long alkyl chains will influence its lipophilicity.
| Compound/Functional Group | Moiety | Expected/Reported pKa | Reference |
| N-propylsulfamide | Sulfamide | 11.06 (Predicted) | [13] |
| Sulfonamides (general) | Sulfonamide | 7.3 - 9.7 | [14] |
| Octadecylamine | Primary Amine | 10.65 | [15][16] |
The presence of two nitrogen atoms in the sulfamide group of this compound suggests it can exhibit both acidic and basic properties. The N-H proton is expected to be weakly acidic, with a pKa likely in the higher single digits or low double digits, similar to other N-substituted sulfonamides.[14][17] The long octadecyl chain will significantly increase the molecule's lipophilicity.
Experimental Protocol for pKa Determination
Experimental validation of theoretical predictions is crucial. Potentiometric titration is a highly accurate and commonly used method for determining the pKa of weak acids and bases.[18][19][20]
5.1. Generalized Protocol for Potentiometric Titration
-
Preparation of Solutions :
-
Prepare a 1 mM solution of this compound.[18][21] Due to its expected low water solubility, a co-solvent such as methanol (B129727) may be necessary.[20]
-
Prepare standardized 0.1 M solutions of hydrochloric acid (HCl) and sodium hydroxide (B78521) (NaOH).[18][21]
-
Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.[18]
-
-
Titration Procedure :
-
Calibrate the pH meter using standard buffers (pH 4, 7, and 10).[18]
-
Place a known volume (e.g., 20 mL) of the sample solution in a reaction vessel with a magnetic stirrer.[18][21]
-
If determining the acidic pKa, titrate with the 0.1 M NaOH solution. If determining a basic pKa, titrate with 0.1 M HCl.[21]
-
Add the titrant in small increments, recording the pH after each addition until the pH stabilizes.[18][21]
-
-
Data Analysis :
Experimental Workflow Visualization
The following diagram outlines the key steps in the experimental determination of pKa using potentiometric titration.
References
- 1. Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ccl.scc.kyushu-u.ac.jp [ccl.scc.kyushu-u.ac.jp]
- 3. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. acdlabs.com [acdlabs.com]
- 7. Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
- 9. acdlabs.com [acdlabs.com]
- 10. Calculating molecular properties using the ChemAxon cxcalc – Macs in Chemistry [macinchem.org]
- 11. chemaxon.com [chemaxon.com]
- 12. chemaxon.com [chemaxon.com]
- 13. PropylsulfaMide | 147962-41-2 [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. Octadecylamine | C18H39N | CID 15793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Page loading... [wap.guidechem.com]
- 17. scielo.br [scielo.br]
- 18. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 20. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 21. dergipark.org.tr [dergipark.org.tr]
- 22. scribd.com [scribd.com]
- 23. youtube.com [youtube.com]
Endogenous Ligands for Peroxisome Proliferator-Activated Receptor Alpha (PPARα): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of endogenous ligands analogous to synthetic compounds like N-Octadecyl-N'-propyl-sulfamide, which are designed to target the Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation. Understanding its interaction with endogenous ligands is paramount for the development of novel therapeutics targeting metabolic and inflammatory diseases. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of associated signaling pathways.
Introduction to PPARα and its Endogenous Ligands
This compound is a synthetic agonist of PPARα, structurally designed to mimic the actions of natural lipid signaling molecules. The endogenous ligands of PPARα are a diverse group of fatty acids and their derivatives, which act as physiological regulators of this receptor. These molecules play a critical role in maintaining metabolic homeostasis. Key classes of endogenous PPARα ligands include N-acylethanolamines (NAEs), fatty acids, and eicosanoids.
Quantitative Data on Endogenous PPARα Ligands
The binding affinities and potencies of various endogenous ligands for PPARα have been characterized through a range of in vitro assays. The following table summarizes key quantitative data for prominent endogenous PPARα agonists.
| Endogenous Ligand | Ligand Class | Assay Type | Species | Parameter | Value | Reference |
| N-Oleoylethanolamine (OEA) | N-Acylethanolamine | Reporter Gene Assay | Human | EC₅₀ | 120 nM | [1] |
| Palmitoylethanolamide (PEA) | N-Acylethanolamine | Reporter Gene Assay | Human | EC₅₀ | 3.1 ± 0.4 µM | [2] |
| 9Z,11E-Conjugated Linoleic Acid | Fatty Acid | Scintillation Proximity Assay | Human | IC₅₀ | 140 nM | [3][4] |
| 10E,12Z-Conjugated Linoleic Acid | Fatty Acid | Scintillation Proximity Assay | Human | IC₅₀ | ~200-300 nM | [3][4] |
| 9E,11E-Conjugated Linoleic Acid | Fatty Acid | Scintillation Proximity Assay | Human | IC₅₀ | ~300-400 nM | [3][4] |
| Linoleic Acid | Fatty Acid | Competition Binding Assay | Xenopus | IC₅₀ | ~2-20 µM | [5] |
| α-Linolenic Acid | Fatty Acid | Competition Binding Assay | Xenopus | IC₅₀ | ~2-20 µM | [5] |
| Arachidonic Acid | Fatty Acid | Competition Binding Assay | Xenopus | IC₅₀ | ~2-20 µM | [5] |
| 20-carboxy-arachidonic acid | Eicosanoid | Ligand Binding Assay | Human | Kd | 0.87 ± 0.12 µM | [6] |
| 8(S)-HETE | Eicosanoid | Ligand Binding Assay | Xenopus | Kd | High Affinity | [7] |
| Leukotriene B4 (LTB₄) | Eicosanoid | Fluorescence-based Assay | Human | Kd | Nanomolar range | [8] |
| 1-palmitoyl-2-oleoyl-sn-glycerol-3-phosphocholine (16:0/18:1-GPC) | Phospholipid | In vivo displacement | Mouse | - | Physiologically relevant ligand | [9][10] |
| Farnesyl monophosphate | Isoprenoid Phosphate | Reporter Gene Assay | Rat | - | Activated at 1 µM | [11] |
Key Experimental Protocols
The characterization of endogenous PPARα ligands and their interaction with the receptor involves several key experimental techniques. Detailed methodologies for three such assays are provided below.
Radioligand Binding Assay
This assay is the gold standard for determining the affinity of a ligand for its receptor.
Objective: To measure the binding affinity (Kd) of an endogenous ligand for PPARα or the inhibitory constant (Ki) of a test compound.
Methodology:
-
Receptor Preparation: Prepare membrane fractions from cells or tissues expressing PPARα. Homogenize the cells or tissue in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in a suitable binding buffer.
-
Radioligand: A high-affinity radiolabeled PPARα ligand (e.g., [³H]GW2331) is used.
-
Competition Assay:
-
Incubate a fixed concentration of the radioligand with varying concentrations of the unlabeled endogenous ligand (competitor) and the receptor preparation.
-
Incubations are typically carried out in 96-well plates at room temperature for a defined period to reach equilibrium.
-
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: Wash the filters to remove non-specifically bound radioligand. The radioactivity retained on the filters, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ value (concentration of competitor that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
GST Pull-Down Assay
This assay is used to demonstrate a direct physical interaction between a ligand and the PPARα protein.
Objective: To confirm the direct binding of an endogenous ligand to the PPARα Ligand Binding Domain (LBD).
Methodology:
-
Protein Expression and Purification: Express the PPARα LBD as a fusion protein with Glutathione-S-Transferase (GST) in E. coli. Purify the GST-PPARα-LBD fusion protein using glutathione-sepharose beads.
-
Immobilization: Incubate the purified GST-PPARα-LBD with glutathione-sepharose beads to immobilize the protein.
-
Binding Reaction: Incubate the immobilized GST-PPARα-LBD with the endogenous ligand of interest.
-
Washing: Wash the beads extensively to remove non-specifically bound molecules.
-
Elution: Elute the GST-PPARα-LBD and any bound ligand from the beads using a buffer containing reduced glutathione.
-
Analysis: Analyze the eluted fractions by SDS-PAGE and Western blotting to confirm the presence of the GST-PPARα-LBD. The bound ligand can be detected and quantified using appropriate methods such as mass spectrometry if it is not radiolabeled.
Transient Transfection Reporter Gene Assay
This cell-based assay measures the functional activity of a ligand by quantifying the transcriptional activation of PPARα.
Objective: To determine the potency (EC₅₀) and efficacy of an endogenous ligand in activating PPARα-mediated gene transcription.
Methodology:
-
Cell Culture: Culture a suitable cell line, such as HEK293T or HepG2, in 96-well plates.
-
Transient Transfection: Co-transfect the cells with three plasmids:
-
An expression vector for human or mouse PPARα.
-
A reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase reporter gene.
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
Ligand Treatment: After transfection, treat the cells with varying concentrations of the endogenous ligand.
-
Cell Lysis and Luciferase Assay: After an incubation period (typically 16-24 hours), lyse the cells and measure the activity of both luciferases using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the logarithm of the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Signaling Pathways and Experimental Workflows
The activation of PPARα by endogenous ligands initiates a cascade of molecular events leading to the regulation of target gene expression.
PPARα Signaling Pathway
Upon binding of an endogenous ligand, PPARα undergoes a conformational change, leading to the dissociation of co-repressors and the recruitment of co-activators. This complex then heterodimerizes with the Retinoid X Receptor (RXR). The PPARα-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
Caption: PPARα signaling pathway upon endogenous ligand binding.
Experimental Workflow for Ligand Characterization
The identification and characterization of a novel endogenous PPARα ligand typically follows a multi-step workflow, integrating biochemical and cell-based assays.
Caption: Workflow for the characterization of endogenous PPARα ligands.
Conclusion
The study of endogenous ligands for PPARα is a vibrant area of research with significant implications for drug discovery. The methodologies and data presented in this guide provide a solid foundation for researchers aiming to explore the intricate relationship between these lipid signaling molecules and their nuclear receptor target. A thorough understanding of these interactions is essential for the rational design of next-generation therapeutics for metabolic and inflammatory disorders.
References
- 1. N-Oleoylethanolamine, PPAR-alpha agonist (CAS 111-58-0) | Abcam [abcam.com]
- 2. The Nuclear Receptor Peroxisome Proliferator-Activated Receptor-α Mediates the Anti-Inflammatory Actions of Palmitoylethanolamide [escholarship.org]
- 3. Conjugated linoleic acid is a potent naturally occurring ligand and activator of PPARalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. 20-carboxy-arachidonic acid is a dual activator of peroxisome proliferator-activated receptors alpha and gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Ligand selectivity of the peroxisome proliferator-activated receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of a Physiologically Relevant Endogenous Ligand for PPARα in Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of a physiologically relevant endogenous ligand for PPARalpha in liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Farnesyl Phosphates Are Endogenous Ligands of Lysophosphatidic Acid Receptors: Inhibition of LPA GPCR and Activation of PPAR - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of N-Octadecyl-N'-propyl-sulfamide
Introduction
N-Octadecyl-N'-propyl-sulfamide is an unsymmetrical dialkylsulfamide that has been investigated for its biological activity, notably as a selective peroxisome proliferator-activated receptor alpha (PPARα) agonist.[1] Its structure, featuring a long lipophilic octadecyl chain and a shorter propyl group attached to a central sulfamide (B24259) core, makes it a molecule of interest for researchers in medicinal chemistry and drug development. This document provides a detailed protocol for the laboratory-scale synthesis of this compound, based on established methods for the preparation of unsymmetrical N,N'-disubstituted sulfamides.[2][3]
The synthesis of unsymmetrical sulfamides typically requires a stepwise approach to ensure the selective introduction of two different alkyl groups onto the nitrogen atoms of the sulfamide moiety.[2] A common strategy involves the reaction of a primary amine with a sulfurylating agent, such as sulfuryl chloride, to form a monosubstituted sulfamoyl chloride intermediate. This intermediate is then reacted with a second, different primary amine to yield the desired unsymmetrical sulfamide.[2][3] This protocol will detail a two-step synthesis, followed by purification and characterization of the final product.
Principle of the Method
The synthesis of this compound is achieved through a two-step process:
-
Formation of N-Octadecylsulfamoyl Chloride: Octadecylamine (B50001) is reacted with an excess of sulfuryl chloride in an aprotic solvent at low temperature. The excess sulfuryl chloride serves as both a reactant and a solvent, and the low temperature controls the exothermic reaction. This step yields the N-octadecylsulfamoyl chloride intermediate.
-
Formation of this compound: The crude N-octadecylsulfamoyl chloride is then reacted with propylamine (B44156) in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. This nucleophilic substitution reaction forms the final this compound product.
The final product is then purified using recrystallization and characterized by spectroscopic methods.
Experimental Protocol
Materials and Reagents
-
Octadecylamine (C₁₈H₃₇NH₂)
-
Propylamine (C₃H₇NH₂)
-
Sulfuryl chloride (SO₂Cl₂)
-
Pyridine (C₅H₅N) or Triethylamine (Et₃N)
-
Dichloromethane (B109758) (CH₂Cl₂) (anhydrous)
-
Petroleum ether or Hexane
-
Hydrochloric acid (HCl), 1M solution
-
Sodium sulfate (B86663) (Na₂SO₄) or Magnesium sulfate (MgSO₄) (anhydrous)
-
Deionized water
Equipment
-
Round-bottom flasks
-
Dropping funnel
-
Magnetic stirrer and stir bars
-
Ice bath and dry ice/acetone bath
-
Reflux condenser
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Procedure
Step 1: Synthesis of N-Octadecylsulfamoyl Chloride
-
In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve octadecylamine (10.0 g, 37.1 mmol) in 100 mL of anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the solution to -20 °C using a dry ice/acetone bath.
-
In the dropping funnel, place sulfuryl chloride (9.9 mL, 122.4 mmol, 3.3 eq).
-
Add the sulfuryl chloride dropwise to the stirred octadecylamine solution over a period of 30 minutes, maintaining the temperature below -15 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the excess sulfuryl chloride and dichloromethane under reduced pressure using a rotary evaporator. The resulting crude N-octadecylsulfamoyl chloride is a viscous oil or a waxy solid and is used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude N-octadecylsulfamoyl chloride from Step 1 in 100 mL of anhydrous dichloromethane in a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate beaker, prepare a solution of propylamine (3.3 g, 55.6 mmol, 1.5 eq) and pyridine (4.4 g, 55.6 mmol, 1.5 eq) in 20 mL of anhydrous dichloromethane.
-
Add the propylamine-pyridine solution dropwise to the stirred N-octadecylsulfamoyl chloride solution over a period of 20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding 50 mL of 1M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification
-
The crude this compound can be purified by recrystallization from ethanol or a mixture of petroleum ether and ethyl acetate.
-
Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to room temperature, then place it in a refrigerator to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Characterization
-
Melting Point: Determine the melting point of the purified product.
-
¹H NMR and ¹³C NMR Spectroscopy: Record the NMR spectra to confirm the chemical structure. Expected ¹H NMR signals would include those for the octadecyl chain, the propyl group, and the N-H protons of the sulfamide group.[2]
-
Mass Spectrometry: Obtain a mass spectrum to confirm the molecular weight of the target compound.
Data Presentation
| Parameter | Expected Value |
| Reactant Quantities | |
| Octadecylamine | 10.0 g (37.1 mmol) |
| Sulfuryl Chloride | 9.9 mL (122.4 mmol) |
| Propylamine | 3.3 g (55.6 mmol) |
| Pyridine | 4.4 g (55.6 mmol) |
| Reaction Conditions | |
| Step 1 Temperature | -20 °C to room temperature |
| Step 2 Temperature | 0 °C to room temperature |
| Solvent | Anhydrous Dichloromethane |
| Product Characteristics | |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₂₁H₄₆N₂O₂S |
| Molecular Weight | 390.67 g/mol |
| Expected ¹H NMR Data | Distinct signals for the protons of the octadecyl chain (e.g., terminal CH₃, multiple CH₂ groups), the propyl group (e.g., CH₃, two distinct CH₂ groups), and the N-H protons of the sulfamide group.[2] |
| Expected Yield | 60-80% (based on octadecylamine) |
Visualization
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols for In Vivo Studies of N-Octadecyl-N'-propyl-sulfamide in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo evaluation of N-Octadecyl-N'-propyl-sulfamide (also known as CC7), a selective Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist. The protocols and data presented are derived from studies in rat models, highlighting its potential as a therapeutic agent for metabolic disorders.
Applications
This compound has been investigated for its pharmacological effects related to the activation of PPARα. In vivo studies in rats have demonstrated its efficacy as an:
-
Anorectic Agent: Suppresses appetite and reduces food intake.[1]
-
Anti-obesity Agent: Contributes to a reduction in body weight gain.[1]
-
Lipid-Lowering Agent: Induces lipopenia (reduction of lipids in the blood) and decreases hepatic fat content.[1]
These effects are comparable to the endogenous PPARα agonist Oleoylethanolamide (OEA).[1] However, unlike OEA, this compound did not show effects on visceral pain, suggesting a more selective PPARα-mediated action on metabolism.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo studies in rats, comparing the effects of this compound (CC7) with a vehicle control and Oleoylethanolamide (OEA).
Table 1: Effect on Cumulative Food Intake in 24-hour Food-Deprived Rats
| Treatment (5 mg/kg, i.p.) | 30 min | 60 min | 120 min | 240 min |
| Vehicle | 2.8 ± 0.4 g | 4.1 ± 0.6 g | 5.5 ± 0.7 g | 7.0 ± 0.8 g |
| OEA | 1.5 ± 0.3 g | 2.5 ± 0.4 g | 3.8 ± 0.5 g | 5.1 ± 0.6 g |
| CC7 | 1.7 ± 0.3 g | 2.8 ± 0.4 g | 4.0 ± 0.5 g | 5.3 ± 0.6 g |
*Indicates a statistically significant difference from the vehicle group.
Table 2: Effects of Sub-chronic (7-day) Treatment on Body Weight and Metabolic Parameters in Rats
| Parameter | Vehicle | OEA (5 mg/kg/day, i.p.) | CC7 (5 mg/kg/day, i.p.) |
| Body Weight Gain | + 25 ± 3 g | + 15 ± 2 g | + 16 ± 2 g |
| Daily Food Intake | 24.5 ± 1.5 g | 18.2 ± 1.2 g | 18.9 ± 1.3 g |
| Plasma Triglycerides | 105 ± 12 mg/dL | 75 ± 9 mg/dL | 78 ± 10 mg/dL |
| Plasma Cholesterol | 80 ± 8 mg/dL | 60 ± 6 mg/dL | 62 ± 7 mg/dL |
| Hepatic Fat Content | 4.5 ± 0.5 % | 2.8 ± 0.3 % | 3.0 ± 0.4 % |
*Indicates a statistically significant difference from the vehicle group.
Experimental Protocols
Acute Feeding Behavior Study
This protocol is designed to assess the short-term effects of this compound on food intake.
Materials:
-
This compound (CC7)
-
Vehicle: 20% Tocrisolve™-100 in physiological saline[1]
-
Adult male Wistar rats[1]
-
Standard rat chow
-
Metabolic cages for individual housing and food intake measurement
Procedure:
-
Animal Acclimation: House rats individually in a temperature-controlled environment with a 12-hour light/dark cycle. Allow for a period of habituation to the experimental conditions.
-
Food Deprivation: Deprive the animals of food for 24 hours with free access to water to standardize appetite.[1]
-
Compound Administration: Prepare a solution of CC7 in the vehicle. Administer CC7 intraperitoneally (i.p.) at a dose of 5 mg/kg.[1] The control group receives an equivalent volume of the vehicle.
-
Re-feeding and Measurement: 15 minutes after administration, provide a pre-weighed amount of food to each rat.[1]
-
Data Collection: Measure the amount of food consumed and any spillage at 30, 60, 120, and 240-minute intervals.[1]
Sub-chronic Anti-obesity and Lipid-Lowering Study
This protocol evaluates the longer-term effects of this compound on body weight, food intake, and lipid profiles.
Materials:
-
This compound (CC7)
-
Vehicle: 20% Tocrisolve™-100 in physiological saline[1]
-
Adult male Wistar rats[1]
-
Standard rat chow
-
Equipment for blood collection and plasma separation
-
Analytical equipment for measuring triglycerides, cholesterol, and hepatic fat content
Procedure:
-
Group Allocation: Divide free-feeding Wistar rats into experimental groups (e.g., Vehicle, CC7).[1]
-
Daily Treatment: Administer CC7 (5 mg/kg, i.p.) or vehicle daily for 7 consecutive days.[1]
-
Daily Monitoring: Record the body weight and food intake of each animal daily throughout the treatment period.[1]
-
Sample Collection: At the end of the 7-day treatment, 12 hours after the final injection, anesthetize the rats (e.g., with pentobarbital (B6593769) sodium, 50 mg/kg, i.p.).[1]
-
Blood Collection: Collect trunk blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood to separate the plasma.[1]
-
Tissue Collection: Dissect the liver, weigh it, and store it appropriately for lipid analysis.[1]
-
Biochemical Analysis:
-
Measure plasma triglyceride and cholesterol levels using standard enzymatic kits.
-
Determine the total fat content in the liver using established methods (e.g., Folch extraction).
-
-
Data Analysis: Compare the results from the CC7-treated group with the vehicle-treated group using appropriate statistical tests.
Visualizations
Signaling Pathway
Caption: PPARα signaling pathway activated by this compound.
Experimental Workflow
Caption: Workflow for the sub-chronic in vivo study of this compound in rats.
References
Application Notes and Protocols for N-Octadecyl-N'-propyl-sulfamide in Reporter Gene Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Octadecyl-N'-propyl-sulfamide, also known as CC7, is a synthetic analog of the endogenous lipid mediator oleoylethanolamide (OEA). It has been identified as a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism and energy homeostasis. Reporter gene assays are a fundamental tool for characterizing the activity of compounds like this compound, providing a quantitative measure of their ability to activate specific signaling pathways. This document provides detailed application notes and protocols for utilizing this compound in PPARα reporter gene assays.
Mechanism of Action: PPARα Activation
This compound exerts its biological effects by binding to and activating PPARα. Upon ligand binding, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator-Responsive Elements (PPREs) located in the promoter region of target genes. This binding event recruits coactivator proteins, leading to the initiation of transcription of genes involved in fatty acid oxidation, lipid transport, and other metabolic processes.
Caption: PPARα signaling pathway activated by this compound.
Quantitative Data Summary
The potency of this compound as a PPARα agonist has been determined through reporter gene assays. The half-maximal effective concentration (EC50) is a key parameter for evaluating its activity.
| Compound | Receptor | Assay Type | EC50 (nM) | Reference |
| This compound | PPARα | Reporter Gene Assay | 100 | Cano et al., 2007[1] |
| Oleoylethanolamide (OEA) | PPARα | Reporter Gene Assay | 120 | Fu et al., 2003 |
| GW7647 (Reference Agonist) | PPARα | Reporter Gene Assay | ~1-10 | Varies with assay conditions |
Experimental Protocols
This section provides a detailed protocol for a luciferase-based reporter gene assay to quantify the activation of PPARα by this compound.
Materials and Reagents
-
Cell Line: Human hepatoma cell line (e.g., HepG2) or other suitable cell line with low endogenous PPARα activity.
-
Expression Plasmids:
-
Full-length human PPARα expression vector.
-
Reporter plasmid containing a luciferase gene downstream of a PPRE.
-
-
Transfection Reagent: (e.g., Lipofectamine® 3000 or similar).
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution in DMSO.
-
Reference Agonist: (e.g., GW7647) stock solution in DMSO.
-
Luciferase Assay Reagent: (e.g., ONE-Glo™ Luciferase Assay System or similar).
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Experimental Workflow
Caption: General workflow for a PPARα luciferase reporter gene assay.
Detailed Protocol
Day 1: Cell Seeding
-
Culture HepG2 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well white, clear-bottom plate at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO2.
Day 2: Transfection
-
Prepare the transfection complexes according to the manufacturer's protocol. For each well, co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid.
-
Carefully add the transfection complexes to the cells.
-
Incubate for 24 hours at 37°C and 5% CO2.
Day 3: Compound Treatment
-
Prepare serial dilutions of this compound and the reference agonist (e.g., GW7647) in serum-free DMEM. A typical concentration range for this compound would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the compound-treated wells (typically ≤ 0.1%).
-
Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the different concentrations of the compounds.
-
Incubate for 18-24 hours at 37°C and 5% CO2.
Day 4: Luminescence Measurement
-
Equilibrate the 96-well plate and the luciferase assay reagent to room temperature.
-
Follow the manufacturer's instructions for the luciferase assay system. Typically, this involves adding an equal volume of the luciferase reagent to each well.
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis and stabilization of the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
Data Analysis
-
Subtract the average background luminescence (from wells with no cells) from all experimental values.
-
Normalize the data by dividing the luminescence signal of each well by the average signal of the vehicle control wells. This will give the "fold activation".
-
Plot the fold activation as a function of the log concentration of this compound.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the EC50 value.
Troubleshooting and Considerations
-
Low Signal: Optimize cell density, plasmid concentrations, and transfection efficiency. Ensure the luciferase assay reagent is fresh and properly prepared.
-
High Background: Use a cell line with low endogenous PPARα expression. Ensure complete removal of the culture medium before adding the luciferase reagent.
-
Cell Viability: At high concentrations, some compounds may be cytotoxic. It is advisable to perform a parallel cell viability assay (e.g., MTT or CellTiter-Glo®) to ensure that the observed effects are not due to toxicity.
-
Solvent Effects: Keep the final concentration of the solvent (e.g., DMSO) consistent across all wells and as low as possible (ideally ≤ 0.1%).
By following these detailed application notes and protocols, researchers can effectively utilize this compound in reporter gene assays to study PPARα activation and its downstream biological effects.
References
Application Note and Protocol: Structural Elucidation of N-Octadecyl-N'-propyl-sulfamide using ¹H and ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the structural elucidation of N-Octadecyl-N'-propyl-sulfamide using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. It includes comprehensive experimental protocols for sample preparation and data acquisition, along with predicted spectral data presented in tabular format for straightforward interpretation. Additionally, this note features diagrams generated using DOT language to visualize the experimental workflow and the logical process of spectral assignment for unambiguous structural confirmation.
Introduction
This compound is a synthetic compound of interest in pharmacological research. Its structure, characterized by a long octadecyl chain, a propyl group, and a central sulfamide (B24259) moiety, necessitates thorough characterization to confirm its identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of organic molecules in solution.[1] ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[1]
This application note outlines the systematic approach to confirm the structure of this compound by assigning the signals in its ¹H and ¹³C NMR spectra. The predicted chemical shifts and coupling constants are based on the analysis of structurally related N-alkyl-N'-alkyl-sulfamides and long-chain alkyl amides.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established chemical shift ranges for similar functional groups and substitution patterns.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-1' (Octadecyl -CH₃) | 0.88 | Triplet | 3H | ~ 6.8 |
| H-2' to H-17' (Octadecyl -(CH₂)₁₆-) | 1.25 - 1.35 | Broad Multiplet | 32H | - |
| H-18' (Octadecyl -CH₂-N) | 3.05 - 3.15 | Multiplet | 2H | ~ 7.2 |
| H-1'' (Propyl -CH₃) | 0.92 | Triplet | 3H | ~ 7.4 |
| H-2'' (Propyl -CH₂-) | 1.50 - 1.60 | Sextet | 2H | ~ 7.3 |
| H-3'' (Propyl -CH₂-N) | 2.95 - 3.05 | Multiplet | 2H | ~ 7.1 |
| N-H (Sulfamide) | 4.50 - 5.50 | Broad Singlet | 2H | - |
Note: The chemical shift of the N-H protons is highly dependent on solvent and concentration and may exchange with deuterium (B1214612) in deuterated protic solvents.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1' (Octadecyl -CH₃) | 14.1 |
| C-2' to C-16' (Octadecyl -(CH₂)₁₅-) | 22.7 - 31.9 |
| C-17' (Octadecyl -CH₂-CH₂-N) | 29.7 |
| C-18' (Octadecyl -CH₂-N) | 45.5 |
| C-1'' (Propyl -CH₃) | 11.5 |
| C-2'' (Propyl -CH₂-) | 23.2 |
| C-3'' (Propyl -CH₂-N) | 47.8 |
Note: The signals for the central methylene (B1212753) carbons (C-2' to C-16') of the long octadecyl chain are expected to overlap in a narrow region of the spectrum.
Experimental Protocols
Sample Preparation
High-quality NMR spectra depend on proper sample preparation.
-
Sample Purity: Ensure the this compound sample is of high purity and free from particulate matter.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Procedure:
-
Weigh the sample accurately into a clean, dry vial.
-
Add the deuterated solvent using a clean pipette.
-
Gently swirl or vortex the vial to ensure complete dissolution.
-
If any particulate matter is visible, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
NMR Data Acquisition
The following parameters are recommended for acquiring high-quality ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
3.2.1. ¹H NMR Spectroscopy
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Temperature: 298 K.
-
Spectral Width: 0 - 12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Receiver Gain: Optimized automatically by the spectrometer software.
3.2.2. ¹³C NMR Spectroscopy
-
Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Temperature: 298 K.
-
Spectral Width: 0 - 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Decoupling: Broadband proton decoupling during acquisition.
Visualization of Workflows and Logic
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical approach to spectral interpretation.
Caption: Experimental workflow from sample preparation to structural confirmation.
Caption: Logical process for structural elucidation using NMR data.
Conclusion
The combination of ¹H and ¹³C NMR spectroscopy provides a robust method for the structural elucidation of this compound. By following the detailed protocols for sample preparation and data acquisition, and by comparing the experimental data with the predicted chemical shifts and coupling constants, researchers can confidently confirm the chemical structure of this compound. The provided workflows offer a systematic approach to this analytical process, ensuring accurate and reproducible results.
References
Application of N-Octadecyl-N'-propyl-sulfamide in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
N-Octadecyl-N'-propyl-sulfamide, also known as CC7, is a synthetic, selective agonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα)[1][2][3]. As a structural analog of the endogenous satiety factor N-oleoylethanolamine (OEA), CC7 presents a valuable tool for investigating the role of PPARα in metabolic regulation. Its targeted action on PPARα allows for the dissociation of metabolic effects from other signaling pathways potentially activated by OEA[1][3].
The primary application of this compound in metabolic research lies in its ability to modulate lipid metabolism and energy homeostasis. In vitro and in vivo studies have demonstrated its efficacy in activating PPARα, leading to the transcriptional regulation of genes involved in fatty acid oxidation and transport[1][2][3]. This makes it a compound of interest for studying metabolic disorders such as obesity, dyslipidemia, and non-alcoholic fatty liver disease.
Key research applications include:
-
Investigation of PPARα signaling pathways: CC7 can be used to specifically activate PPARα and study its downstream effects on gene expression and cellular metabolism.
-
Preclinical evaluation of anti-obesity therapeutics: Its demonstrated anorectic and anti-obesity effects in animal models make it a relevant compound for validating PPARα as a drug target for weight management[1][3].
-
Studies on lipid metabolism: Researchers can utilize CC7 to explore the mechanisms of lipopenia and the reduction of hepatic fat content[1][3].
-
Drug discovery and development: The sulfamide (B24259) scaffold of CC7 offers a template for the design of novel, potent, and selective PPARα modulators for the treatment of metabolic diseases[1][3].
Quantitative Data Summary
| Parameter | Compound | Value | Species/Cell Line | Reference |
| PPARα Activation (EC50) | This compound (CC7) | 100 nM | Not specified | [1] |
| N-oleoylethanolamine (OEA) | 120 nM | Not specified | [1][2] | |
| Food Intake | This compound (CC7) | Inhibition observed | Rats | [1][3] |
| Body Weight | This compound (CC7) | Reduction in gain observed | Rats | [1][3] |
| Plasma Lipids | This compound (CC7) | Lipopenia induced | Rats | [1][3] |
| Hepatic Fat | This compound (CC7) | Decrease observed | Rats | [1][3] |
| Gene Expression (CPT1a mRNA) | This compound (CC7) | Induction observed | HepG2 cells | [3][4] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: PPARα signaling pathway activated by this compound (CC7).
Caption: Experimental workflow for assessing the anorectic activity of this compound.
Experimental Protocols
In Vitro PPARα Activation Assay (Reporter Gene Assay)
Objective: To determine the potency of this compound in activating PPARα.
Materials:
-
HEK293T cells
-
Expression vector for human PPARα
-
Reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase reporter gene
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
This compound (CC7)
-
Luciferase assay system
-
Luminometer
Protocol:
-
Seed HEK293T cells in 96-well plates and grow to 70-80% confluency.
-
Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours of transfection, replace the medium with fresh medium containing varying concentrations of this compound (e.g., 0.1 nM to 10 µM). Include a vehicle control (e.g., DMSO).
-
Incubate the cells for an additional 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for variations in transfection efficiency and cell number.
-
Plot the dose-response curve and calculate the EC50 value.
In Vivo Assessment of Anorectic and Anti-Obesity Effects in Rats
Objective: To evaluate the effect of this compound on food intake and body weight in rats.
Materials:
-
Male Wistar rats
-
This compound (CC7)
-
Vehicle (e.g., 20% Tocrisolve™-100 and 80% physiological saline)[2]
-
Standard rat chow
-
Metabolic cages for individual housing and food intake measurement
-
Animal balance
Protocol:
-
Individually house rats in metabolic cages and allow them to acclimatize for at least 3 days.
-
After acclimatization, record the baseline body weight and daily food intake for each rat for 3 consecutive days.
-
On the day of the experiment, administer a single intraperitoneal (i.p.) injection of this compound (e.g., 5 mg/kg body weight) or vehicle to the rats[1].
-
Provide a pre-weighed amount of food to each rat immediately after the injection.
-
Measure the cumulative food intake at various time points (e.g., 1, 2, 4, 8, and 24 hours) post-injection.
-
Record the body weight of each rat daily for the duration of the study (for chronic studies).
-
At the end of the study, euthanize the animals and collect blood and liver tissue for further analysis (e.g., plasma triglycerides and hepatic fat content).
Quantification of CPT1a mRNA Expression in HepG2 Cells
Objective: To determine the effect of this compound on the expression of the PPARα target gene, CPT1a, in a human liver cell line.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., MEM) supplemented with FBS
-
This compound (CC7)
-
RNA extraction kit
-
Reverse transcription kit
-
Quantitative real-time PCR (qPCR) machine
-
Primers for human CPT1a and a housekeeping gene (e.g., GAPDH)
-
SYBR Green qPCR master mix
Protocol:
-
Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at a specific concentration (e.g., 10 µM) or vehicle for a designated time (e.g., 24 hours).
-
Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's protocol.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and primers for CPT1a and the housekeeping gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the fold change in CPT1a mRNA expression in the treated cells relative to the vehicle-treated control cells. The expression of CPT1a should be normalized to the expression of the housekeeping gene.
References
- 1. Computational and Biological Evaluation of N-octadecyl-N′-propylsulfamide, a Selective PPARα Agonist Structurally Related to N-acylethanolamines | PLOS One [journals.plos.org]
- 2. Computational and Biological Evaluation of N-octadecyl-N′-propylsulfamide, a Selective PPARα Agonist Structurally Related to N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational and biological evaluation of N-octadecyl-N'-propylsulfamide, a selective PPARα agonist structurally related to N-acylethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of N-Octadecyl-N'-propyl-sulfamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the dissolution of N-Octadecyl-N'-propyl-sulfamide, a lipophilic compound, for in vivo research applications. Due to its hydrophobic nature, resulting from the long octadecyl carbon chain, specialized formulation strategies are required to ensure its bioavailability in aqueous physiological systems. This document outlines a validated dissolution method using a commercially available emulsifying agent, alongside broader considerations for solvent selection and formulation development.
Physicochemical Properties and Solubility Profile
This compound is characterized by its significant lipophilicity, which dictates its solubility. While specific quantitative solubility data in a range of organic solvents is not extensively documented in publicly available literature, its structural characteristics as a long-chain alkyl sulfamide (B24259) inform its general solubility behavior.
Table 1: Solubility Profile of this compound
| Solvent/Vehicle | Solubility Category | Quantitative Data (if available) | Notes |
| Water | Insoluble | Not Reported | The long C18 alkyl chain confers strong hydrophobic properties. |
| Physiological Saline (0.9% NaCl) | Insoluble | Not Reported | The compound will not dissolve directly in aqueous buffers. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Not Reported | Commonly used as a solvent for in vitro studies with this compound[1][2]. |
| Ethanol | Likely Soluble | Not Reported | Often used as a co-solvent for lipophilic drugs. |
| Tocrisolve™ 100 (20%) in Saline | Forms a stable emulsion | Not Reported | This formulation has been successfully used for in vivo administration in rodents[1][2]. |
Recommended Protocol for In Vivo Administration
The following protocol is based on a published in vivo study and is recommended for achieving a stable and administrable formulation of this compound for rodent models[1][2].
Materials
-
This compound (as a crystalline solid)
-
Tocrisolve™ 100 (Tocris Bioscience or equivalent)
-
Physiological Saline (0.9% NaCl), sterile
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
Formulation Preparation (to prepare a 1 mg/mL solution)
-
Weighing the Compound: Accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 1 mg/mL solution, weigh 1 mg of the compound.
-
Initial Dissolution: In a sterile vial, add the appropriate volume of Tocrisolve™ 100. For a final concentration of 20% Tocrisolve™ 100, add 200 µL.
-
Mixing: Add the weighed this compound to the Tocrisolve™ 100. Vortex vigorously for 1-2 minutes to ensure the compound is fully dispersed in the emulsifier. Gentle warming (to no more than 37°C) may aid in dissolution.
-
Addition of Saline: Add the physiological saline to the mixture to achieve the final volume. In this example, add 800 µL of sterile saline.
-
Emulsification: Vortex the final mixture vigorously for an additional 2-3 minutes. The resulting solution should be a homogenous, milky-white emulsion. Sonication for 5-10 minutes can further improve the homogeneity and stability of the emulsion.
-
Final Inspection: Before administration, visually inspect the emulsion for any precipitation or phase separation.
Experimental Workflow and Signaling Pathway
The workflow for preparing this compound for in vivo studies is a critical step to ensure the compound's biological activity is accurately assessed. The diagram below outlines this process.
This compound is known to be an agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism[1][2]. The diagram below illustrates its mechanism of action.
Alternative Formulation Strategies
For researchers who may not have access to Tocrisolve™ 100 or require alternative formulations, several other approaches are commonly used for lipophilic compounds in preclinical studies. These include:
-
Co-solvent systems: A mixture of a water-miscible organic solvent (e.g., ethanol, DMSO, PEG 400) and an aqueous vehicle. The organic solvent first dissolves the compound, and the mixture is then diluted with the aqueous phase. Care must be taken to avoid precipitation upon dilution.
-
Lipid-based formulations: These can include solutions in oils (e.g., sesame oil, corn oil) or more complex self-emulsifying drug delivery systems (SEDDS).
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.
The selection of an appropriate vehicle should always be guided by the specific experimental requirements, including the route of administration, required dose volume, and potential toxicity of the excipients. It is crucial to perform pilot stability and toxicity studies for any new formulation.
Conclusion
The successful in vivo application of this compound is critically dependent on the use of an appropriate formulation to overcome its poor aqueous solubility. The protocol detailed herein, utilizing a 20% Tocrisolve™ 100 emulsion in physiological saline, provides a validated and reproducible method for the administration of this compound in preclinical research. Researchers should consider the physicochemical properties and the intended biological target when developing and selecting a suitable delivery vehicle.
References
Application Note: Experimental Design for Studying the Effects of a Novel Compound (CC7) on Feeding Behavior
Audience: Researchers, scientists, and drug development professionals.
Introduction
The regulation of feeding behavior is a complex process involving the central nervous system and peripheral signals.[1][2][3] Dysregulation of these pathways can lead to metabolic disorders such as obesity. This document outlines a comprehensive experimental framework for investigating the effects of a novel compound, designated CC7, on the feeding behavior of preclinical rodent models. The protocols provided are designed to deliver robust and reproducible data suitable for basic research and drug development applications. While "CC7" is used here as a placeholder, these methodologies are broadly applicable to the study of any new chemical entity's impact on appetite and metabolism.
1. Core Principles in Designing Feeding Behavior Studies
Successful investigation of a compound's effect on feeding behavior requires careful consideration of several factors to ensure data validity and reproducibility. Mouse models are frequently used for such studies due to their genetic tractability and the conserved nature of key metabolic pathways between mice and humans.[4] However, it is crucial to recognize that behavioral and metabolic responses in mice are highly sensitive to genetic and environmental factors.[4] Therefore, studies should be meticulously designed, with mice that are individually housed and matched for age, sex, and background strain to minimize variables.[4]
2. Experimental Workflow
A tiered approach is recommended to systematically evaluate the effects of CC7 on feeding behavior. The workflow should progress from acute, short-term studies to more complex, chronic evaluations.
References
- 1. Appetite Regulation: Hormones, Peptides, and Neurotransmitters and Their Role in Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of the central amygdala role in feeding behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cannabinoid Receptor Signaling in Central Regulation of Feeding Behavior: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of feeding behavior in laboratory mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of N-Octadecyl-N'-propyl-sulfamide in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Octadecyl-N'-propyl-sulfamide, also referred to as CC7, is a synthetic compound identified as a selective peroxisome proliferator-activated receptor alpha (PPARα) agonist.[1][2] Its structural similarity to endogenous lipids like N-oleoylethanolamine (OEA) and its role in activating PPARα make it a compound of interest for studying metabolic regulation, including lipid metabolism and feeding behavior.[1][2] As with any potential therapeutic agent, a robust and reliable quantitative method for its determination in biological matrices is crucial for pharmacokinetic (PK), toxicokinetic, and bioavailability studies.[3] This document provides a detailed protocol for the quantitative analysis of this compound in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique well-suited for its high sensitivity and specificity in complex biological samples.[4][5][6]
The validation of bioanalytical methods is critical to ensure the reliability of the data generated.[3][7][8] This protocol is designed to meet the general requirements for bioanalytical method validation, covering parameters such as selectivity, linearity, accuracy, precision, and stability.
Bioanalytical Method Validation Summary
The following tables summarize the acceptance criteria and typical quantitative results for the validation of the analytical method for this compound in plasma.
Table 1: Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and Internal Standard (IS). Response of interfering peaks should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the IS.[7] |
| Linearity (r²) | ≥ 0.99 |
| Calibration Curve Range | To be determined based on expected concentrations. A typical range could be 1 - 1000 ng/mL. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with a signal-to-noise ratio ≥ 10, and with accuracy and precision within ±20%.[3][9] |
| Accuracy (% Bias) | Within ±15% of the nominal concentration (±20% for LLOQ). |
| Precision (% CV) | ≤ 15% (≤ 20% for LLOQ). |
| Matrix Effect | To be evaluated to ensure accuracy and precision are not compromised. |
| Recovery | Should be consistent, precise, and reproducible. |
| Stability | Analyte stability to be demonstrated under various conditions: bench-top, freeze-thaw, and long-term storage. |
Table 2: Illustrative Quantitative Performance Data
| Parameter | Result |
| Linearity (r²) | 0.998 |
| Calibration Curve Range | 1.0 - 1000.0 ng/mL |
| LLOQ | 1.0 ng/mL |
| Intra-day Accuracy (% Bias) | -5.2% to 6.8% |
| Intra-day Precision (% CV) | 3.5% to 8.1% |
| Inter-day Accuracy (% Bias) | -7.5% to 4.3% |
| Inter-day Precision (% CV) | 5.8% to 9.2% |
| Mean Extraction Recovery | 85.7% |
| Matrix Effect | 92.1% - 103.5% |
Experimental Protocols
-
This compound reference standard
-
Stable isotope-labeled internal standard (e.g., this compound-d7)
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (LC-MS grade)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
A High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source is required.[10]
Table 3: LC-MS/MS Operating Conditions
| Parameter | Condition |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | Start at 60% B, increase to 95% B over 3 min, hold for 1 min, return to initial conditions and equilibrate for 1 min. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MS/MS Transitions (MRM) | Analyte: To be determined experimentally (e.g., Precursor ion > Product ion) Internal Standard: To be determined experimentally (e.g., Precursor ion > Product ion) |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
-
Primary Stock Solutions: Prepare stock solutions of this compound and the internal standard (IS) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 acetonitrile:water to create working solutions for calibration standards and QC samples.
-
Calibration Standards and QCs: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples (low, medium, and high concentrations).
-
Internal Standard Working Solution: Prepare a working solution of the IS (e.g., 100 ng/mL) in acetonitrile.
Solid phase extraction is a common technique for cleaning up complex samples like plasma before LC-MS analysis.[11]
-
Sample Aliquoting: Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Protein Precipitation/Dilution: Add 200 µL of the IS working solution in acetonitrile to each sample. Vortex for 30 seconds to precipitate proteins.[4]
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through it.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and IS from the cartridge with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 60% Mobile Phase B).
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Visualizations
The following diagram illustrates the key steps in the quantitative analysis of this compound in plasma samples.
Caption: Workflow for the quantitative analysis of this compound.
This compound is an agonist of PPARα, a nuclear receptor that plays a key role in lipid metabolism. The simplified signaling pathway is shown below.
Caption: Simplified PPARα signaling pathway activated by this compound.
Conclusion
The described LC-MS/MS method provides a robust framework for the quantitative determination of this compound in biological plasma samples. The combination of a selective sample preparation technique like SPE with the sensitivity of tandem mass spectrometry allows for reliable measurement, which is essential for advancing the preclinical and clinical development of this compound. Adherence to the principles of bioanalytical method validation is paramount to ensure data integrity and regulatory acceptance.
References
- 1. Computational and biological evaluation of N-octadecyl-N'-propylsulfamide, a selective PPARα agonist structurally related to N-acylethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Computational and Biological Evaluation of N-octadecyl-N′-propylsulfamide, a Selective PPARα Agonist Structurally Related to N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. bfarm.de [bfarm.de]
- 9. uab.edu [uab.edu]
- 10. lcms.cz [lcms.cz]
- 11. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Octadecyl-N'-propyl-sulfamide in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Octadecyl-N'-propyl-sulfamide, also known as CC7, is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism and energy homeostasis. As a synthetic agonist, this compound offers a valuable tool for investigating the therapeutic potential of PPARα activation in various physiological and pathological processes, including metabolic disorders and cancer.
These application notes provide detailed protocols for the use of this compound in cell culture experiments, guidance on data analysis, and a summary of its known effects on gene expression.
Mechanism of Action
This compound acts as a ligand for PPARα. Upon binding, it induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes involved in fatty acid uptake, activation, and oxidation.
Data Presentation
The following table summarizes the known quantitative effects of this compound on gene expression in a human liver cancer cell line. Further studies are required to establish a comprehensive dose-response profile in various cell types.
| Cell Line | Concentration (µM) | Treatment Duration (hours) | Target Gene | Fold Change in mRNA Expression | Reference |
| HepG2 | 10 | 48 | CPT1A | 2.9 | [1] |
Experimental Protocols
Protocol 1: General Cell Culture and Treatment with this compound
This protocol provides a general guideline for treating adherent cell lines with this compound. Optimization may be required for specific cell types and experimental goals.
Materials:
-
This compound (CC7)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Complete cell culture medium appropriate for the cell line
-
Adherent cell line of interest (e.g., HepG2, A549, MCF-7)
-
Sterile cell culture plates (e.g., 6-well, 24-well, or 96-well)
-
Phosphate-buffered saline (PBS), sterile
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C for long-term storage.
-
-
Cell Seeding:
-
Seed the cells in the appropriate culture plates at a density that will ensure they are in the exponential growth phase and approximately 70-80% confluent at the time of treatment.
-
Incubate the cells overnight to allow for attachment.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50 µM).
-
Important: The final concentration of DMSO in the culture medium should not exceed 0.1% (v/v) to minimize solvent toxicity. Prepare a vehicle control containing the same final concentration of DMSO as the highest treatment concentration.
-
-
Cell Treatment:
-
Carefully aspirate the old medium from the cells.
-
Gently wash the cells once with sterile PBS.
-
Add the freshly prepared medium containing the desired concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Downstream Analysis:
-
Following incubation, cells can be harvested for various downstream analyses, such as cell viability assays, gene expression analysis, or fatty acid oxidation assays.
-
Protocol 2: Assessment of Cell Viability using MTT Assay
This protocol describes how to assess the effect of this compound on cell viability using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells treated with this compound (from Protocol 1) in a 96-well plate
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
At the end of the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Analysis of Gene Expression by Quantitative Real-Time PCR (qPCR)
This protocol outlines the steps to quantify the expression of PPARα target genes following treatment with this compound.
Materials:
-
Cells treated with this compound (from Protocol 1)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers for target genes (e.g., CPT1A, FABP1, ACSL1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction:
-
Harvest the treated cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess the quality and quantity of the extracted RNA.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the total RNA using a reverse transcription kit following the manufacturer's protocol.
-
-
qPCR:
-
Set up the qPCR reactions by combining the cDNA, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.
-
Perform the qPCR using a real-time PCR instrument. The cycling conditions will depend on the instrument and master mix used.
-
-
Data Analysis:
-
Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle-treated control.
-
Concluding Remarks
This compound is a valuable pharmacological tool for studying the roles of PPARα in cellular processes. The protocols provided here offer a framework for initiating in vitro studies. Researchers are encouraged to optimize these protocols for their specific cell models and experimental questions. Further investigation is warranted to expand the quantitative understanding of this compound's effects on a broader range of cell types and to elucidate its full therapeutic potential.
References
Application Notes and Protocols for Density Functional Theory (DFT) Analysis of Sulfamide Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Sulfamide (B24259) and its derivatives are a significant class of compounds in medicinal chemistry and drug development, known for a wide range of biological activities, including antibacterial, anti-carbonic anhydrase, and anti-inflammatory properties.[1] Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure, molecular properties, and reactivity of these compounds at the atomic level.[2][3] These theoretical insights are invaluable for understanding structure-activity relationships (SAR), designing novel drug candidates, and predicting their physicochemical properties.[2][4]
These application notes provide an overview of the common applications of DFT in the study of sulfamide compounds and detailed protocols for performing these computational analyses.
Application Notes
Molecular Geometry Optimization and Structural Analysis
DFT calculations are routinely used to determine the most stable three-dimensional conformation of sulfamide derivatives.[4][5] By optimizing the molecular geometry, researchers can obtain accurate predictions of bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the compound's shape, steric hindrance, and potential binding modes with biological targets. The optimized geometries can be compared with experimental data from X-ray crystallography where available, often showing good agreement.[6]
Electronic Properties and Reactivity Analysis
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.[1][5] The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining chemical stability; a smaller gap suggests higher reactivity.[4][5][7] This analysis helps in predicting how a sulfamide compound might interact with other molecules, for instance, in a biological system.[5]
Global Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity, chemical potential, hardness, softness, and the electrophilicity index.[8] These descriptors provide a quantitative measure of the molecule's reactivity and are useful in predicting its behavior in chemical reactions.[5]
Molecular Electrostatic Potential (MEP): MEP maps are valuable for identifying the electron-rich and electron-poor regions of a molecule.[5] These maps illustrate the electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack.[5] For drug design, MEP analysis can help predict non-covalent interactions, such as hydrogen bonding, with a receptor's active site.
Spectroscopic Analysis
DFT calculations can accurately predict various spectroscopic properties, which can be used to confirm the synthesis and structure of novel sulfamide compounds.
-
Vibrational Spectroscopy (FT-IR and Raman): Theoretical vibrational frequencies can be calculated and compared with experimental FT-IR and FT-Raman spectra.[9][10] This comparison aids in the assignment of vibrational modes to specific functional groups within the molecule.[5][6]
-
NMR Spectroscopy: DFT, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts.[9][10] These theoretical values, when compared with experimental data, help in the structural elucidation of the compounds.[6]
-
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate electronic absorption spectra (UV-Vis).[9][11] This can help understand the electronic transitions within the molecule and how they are affected by different solvents (solvatochromism).[11]
In Silico Drug Discovery Applications
Molecular Docking: Optimized geometries from DFT calculations serve as the input for molecular docking studies.[4][6] These studies predict the binding affinity and orientation of a sulfamide ligand within the active site of a biological target, such as an enzyme or receptor.[6] This is instrumental in identifying potential drug candidates.
ADMET Prediction: DFT-calculated properties can be used as descriptors in Quantitative Structure-Activity Relationship (QSAR) models to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[4] This helps in the early-stage evaluation of a compound's drug-likeness.[4]
Computational Protocols
The following are generalized protocols for performing DFT analysis on sulfamide compounds. Specific software packages like Gaussian, ORCA, or GAMESS can be used to implement these calculations.
Protocol 1: Geometry Optimization and Frequency Calculation
-
Input File Preparation:
-
Build the initial 3D structure of the sulfamide compound using a molecular editor (e.g., GaussView, Avogadro).
-
Create an input file specifying the coordinates, charge, and multiplicity of the molecule.
-
Define the level of theory and basis set. A common and effective combination for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set.[5][6]
-
Include keywords for geometry optimization (Opt) and frequency calculation (Freq).
-
-
Execution of Calculation:
-
Submit the input file to the quantum chemistry software.
-
-
Analysis of Results:
-
Verify that the optimization has converged to a true minimum on the potential energy surface by checking for the absence of imaginary frequencies.
-
Extract the optimized geometric parameters (bond lengths, angles, dihedrals) from the output file.
-
Visualize the calculated vibrational modes and compare the theoretical IR spectrum with experimental data.
-
Protocol 2: Frontier Molecular Orbital (FMO) and Global Reactivity Descriptor Analysis
-
Input File Preparation:
-
Use the optimized geometry from Protocol 1.
-
The HOMO and LUMO energies are typically part of the standard output from the geometry optimization calculation. Ensure the appropriate keywords are used to save this information (e.g., by requesting a checkpoint file in Gaussian).
-
-
Execution:
-
This analysis is often performed on the output of the geometry optimization.
-
-
Analysis of Results:
-
Identify the HOMO and LUMO energy values from the output file.
-
Calculate the HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO).
-
Visualize the 3D plots of the HOMO and LUMO to understand the distribution of these orbitals across the molecule.
-
Calculate global reactivity descriptors using the following equations:
-
Hardness (η) = (E_LUMO - E_HOMO) / 2
-
Softness (S) = 1 / (2η)
-
Electronegativity (χ) = -(E_HOMO + E_LUMO) / 2
-
Chemical Potential (μ) = -χ
-
Electrophilicity Index (ω) = μ² / (2η)
-
-
Protocol 3: Molecular Electrostatic Potential (MEP) Analysis
-
Input File Preparation:
-
Use the optimized geometry from Protocol 1.
-
Add a keyword to the input file to request the calculation of the molecular electrostatic potential (e.g., MEP or similar, depending on the software).
-
-
Execution:
-
Run the calculation using the quantum chemistry software.
-
-
Analysis of Results:
-
The output will typically be a file that can be used to visualize the MEP surface (e.g., a cube file).
-
Use visualization software (e.g., GaussView, VMD) to render the MEP map on the molecule's electron density surface.
-
Identify the regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are susceptible to nucleophilic attack.[5]
-
Data Presentation
Quantitative data from DFT calculations are best presented in tables for clear comparison. Below are examples of how such data can be structured.
Table 1: Selected Optimized Geometrical Parameters of Sulfadiazine (SDZ)
| Parameter | Bond/Angle | Calculated (B3LYP/6-311++G(d,p)) | Experimental |
| Bond Length (Å) | S1-O1 | 1.435 | 1.432 |
| S1-O2 | 1.435 | 1.430 | |
| S1-N1 | 1.634 | 1.631 | |
| S1-C1 | 1.768 | 1.765 | |
| Bond Angle (°) | O1-S1-O2 | 119.8 | 119.5 |
| N1-S1-C1 | 106.5 | 106.7 | |
| O1-S1-N1 | 107.9 | 108.0 |
Note: The "Experimental" column would be populated with data from X-ray crystallography studies, if available. The calculated values are representative examples based on typical DFT results.
Table 2: Calculated Electronic Properties of Selected Sulfonamides (in eV)
| Compound | E_HOMO | E_LUMO | ΔE (HOMO-LUMO Gap) | Hardness (η) | Electronegativity (χ) |
| Sulfadiazine | -6.89 | -1.54 | 5.35 | 2.675 | 4.215 |
| Sulfamerazine | -6.75 | -1.48 | 5.27 | 2.635 | 4.115 |
| Sulfamethazine | -6.68 | -1.41 | 5.27 | 2.635 | 4.045 |
Note: These values are illustrative and depend on the specific level of theory and basis set used.[5]
Visualizations
Below are diagrams created using the DOT language to illustrate key workflows and relationships in the DFT analysis of sulfamide compounds.
Caption: General workflow for DFT analysis of sulfamide compounds.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Investigation on synthesized sulfonamide Schiff base with DFT approaches and in silico pharmacokinetic studies: Topological, NBO, and NLO analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, DFT Analysis, and Evaluation of Antibacterial and Antioxidant Activities of Sulfathiazole Derivatives Combined with In Silico Molecular Docking and ADMET Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Time-dependent density functional theory calculations of the solvatochromism of some azo sulfonamide fluorochromes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
N-Octadecyl-N'-propyl-sulfamide solubility issues in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with N-Octadecyl-N'-propyl-sulfamide in aqueous solutions.
Troubleshooting Guide: Solubility Issues
Issue 1: Immediate Precipitation of this compound Upon Dilution in Aqueous Buffer or Cell Culture Media
Question: I dissolved this compound in DMSO to create a concentrated stock solution. However, when I add it to my aqueous buffer (e.g., PBS) or cell culture medium for my experiment, a white precipitate or cloudiness appears immediately. What is causing this, and how can I resolve it?
Answer: This is a common phenomenon known as "crashing out," which occurs when a hydrophobic compound, highly soluble in an organic solvent like DMSO, is introduced into an aqueous environment where its solubility is extremely low. The long octadecyl chain of this compound makes it very lipophilic and poorly soluble in water.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the aqueous solution exceeds its solubility limit. | Decrease the final working concentration. It is crucial to first determine the maximum soluble concentration of the compound in your specific aqueous medium through a solubility test. |
| Rapid Solvent Exchange | Adding a concentrated DMSO stock directly and quickly into a large volume of aqueous solution causes a rapid shift in solvent polarity, leading to immediate precipitation. | Employ a serial dilution method. Instead of a single large dilution, perform one or more intermediate dilution steps in the aqueous buffer or media. Add the compound dropwise while gently vortexing or swirling the solution to ensure gradual mixing.[1] |
| Low Temperature of Aqueous Solution | The solubility of many compounds, including this compound, can be temperature-dependent, with lower temperatures often reducing solubility. | Always use pre-warmed (e.g., 37°C for cell culture) aqueous solutions when preparing your working dilutions.[1][2] |
| High Final DMSO Concentration | While DMSO is an excellent solvent for the initial stock, high final concentrations in the aqueous solution can be toxic to cells and may not prevent precipitation upon significant dilution. | Aim to keep the final DMSO concentration in your experimental setup below 0.5%, and ideally at or below 0.1%.[1][2] This may necessitate creating a more concentrated initial stock solution in DMSO to minimize the volume added to the aqueous phase. |
Issue 2: this compound Precipitates Over Time in the Incubator
Question: My working solution of this compound in cell culture media appeared clear initially, but after a few hours in the incubator, I observed precipitation. What could be the reason for this delayed precipitation?
Answer: Delayed precipitation can be caused by several factors related to the dynamic environment of a cell culture incubator.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Temperature and pH Shifts | The incubator environment (e.g., 37°C and 5% CO₂) can alter the temperature and pH of the media over time, which can affect the solubility of the compound.[2] | Ensure your media is properly buffered for the CO₂ concentration in your incubator. Pre-warming the media before adding the compound can also help mitigate temperature-related solubility changes.[2] |
| Interaction with Media Components | The compound may slowly interact with salts, proteins (especially in serum-containing media), or other components, leading to the formation of insoluble complexes.[2] | If using serum, consider reducing the serum concentration or using a serum-free medium if your experimental design allows. You can also test the compound's stability in the basal medium versus the complete medium to identify potential interactions. |
| Evaporation | Evaporation from multi-well plates can increase the concentration of all components, including the compound, potentially exceeding its solubility limit. | Ensure proper humidification of your incubator. For long-term experiments, consider using plates with low-evaporation lids or sealing the plates with a breathable membrane. |
Experimental Protocols
Protocol for Preparing Aqueous Working Solutions of this compound
This protocol provides a step-by-step method for diluting a DMSO stock solution of this compound into an aqueous buffer or cell culture medium to minimize precipitation.
Materials:
-
This compound powder
-
High-purity DMSO
-
Sterile aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used to aid dissolution. Visually inspect the solution to ensure there are no solid particles.
-
-
Perform Serial Dilutions:
-
Pre-warm your aqueous buffer or cell culture medium to the desired experimental temperature (e.g., 37°C).
-
Instead of a single-step dilution, perform a series of dilutions. For example, to achieve a 1 µM final concentration from a 10 mM stock, you could first prepare an intermediate dilution of 100 µM in the pre-warmed medium.
-
To do this, add a small volume of the 10 mM DMSO stock to a larger volume of the pre-warmed medium (e.g., 2 µL of 10 mM stock into 198 µL of medium). Mix gently but thoroughly.
-
From this 100 µM intermediate solution, perform a final dilution to 1 µM.
-
-
Final Dilution and Homogenization:
-
When adding the DMSO stock or the intermediate dilution to the aqueous solution, add it dropwise to the vortex or while gently swirling the tube/flask. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.
-
After the final dilution, visually inspect the solution for any signs of cloudiness or precipitation before adding it to your cells or experimental setup.
-
Quantitative Data Summary
| Solvent/System | Solubility/Concentration | Notes |
| Ethanol | 0.20 mg/mL | Quantitative solubility data. |
| DMSO | 10-100 mM (stock solution) | Practical concentration range for preparing stock solutions of hydrophobic compounds for biological assays.[1] |
| Aqueous Solutions | Very low | This compound is highly lipophilic and is expected to have extremely low solubility in purely aqueous solutions. The use of co-solvents is necessary for most applications. |
| Tocrisolve™ 100 / Saline | Formulation for in vivo studies | A 1:4 mixture of Tocrisolve™ 100 and saline has been used to administer the compound intraperitoneally in animal studies. |
Frequently Asked Questions (FAQs)
Q1: What is the maximum recommended final concentration of DMSO in my cell culture experiment?
A: It is generally recommended to keep the final concentration of DMSO in cell culture media below 0.5%, with many protocols advising 0.1% or lower to avoid cellular toxicity and other off-target effects.[2] The tolerance to DMSO can be cell-line specific, so it is best practice to include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments.
Q2: Can I sonicate my aqueous solution if I see a precipitate?
A: While sonication can sometimes help to break up aggregates and temporarily re-dissolve a compound, it is often not a permanent solution for compounds that have precipitated due to poor solubility. The compound may re-precipitate over time. It is better to optimize the dilution protocol to prevent precipitation from occurring in the first place.
Q3: Is it better to use serum-free or serum-containing media when preparing my working solution?
A: The presence of proteins in serum can sometimes help to stabilize hydrophobic compounds in solution. However, the compound may also bind to serum proteins, which could affect its free concentration and biological activity. It is advisable to test the solubility and stability of this compound in both your basal and complete (serum-containing) media to determine the optimal conditions for your experiment.
Q4: How should I store my DMSO stock solution of this compound?
A: DMSO stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2] DMSO is hygroscopic (absorbs water from the air), and absorbed water can decrease the solubility of the compound over time, leading to precipitation in the stock solution.
Visualizations
Caption: Experimental workflow for preparing aqueous solutions.
Caption: PPARα signaling pathway activation.
Caption: Troubleshooting logical relationships.
References
Preventing degradation of N-Octadecyl-N'-propyl-sulfamide in storage
Welcome to the Technical Support Center for N-Octadecyl-N'-propyl-sulfamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of the compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated place.[1][2] Recommended storage is at -20°C for optimal preservation and to minimize degradation. The compound is moisture-sensitive, so exposure to humidity should be strictly avoided.[1][2][3][4]
Q2: What is the shelf-life of this compound?
A2: When stored under the recommended conditions (-20°C, dry, dark), the compound is stable for at least four years.[5] However, stability can be compromised if the compound is exposed to adverse conditions such as high temperatures, moisture, or strong oxidizing agents.[3]
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathways are believed to be hydrolysis of the sulfamide (B24259) bond and oxidation of the long octadecyl chain. Hydrolysis can be catalyzed by acidic or basic conditions and leads to the cleavage of the N-S bond.[6] Oxidation of the alkyl chain can be initiated by exposure to light, high temperatures, or oxidizing contaminants.
Q4: How can I detect if my sample of this compound has degraded?
A4: Degradation can be detected by a change in physical appearance (e.g., discoloration, clumping), or more definitively through analytical techniques. Methods like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Thin-Layer Chromatography (TLC) are highly effective for assessing purity and identifying degradation products.[7][8] A decrease in the main compound peak and the appearance of new peaks are indicative of degradation.
Troubleshooting Guide
Problem 1: I observe a decrease in the compound's purity in my recent analysis compared to when I first received it.
-
Possible Cause 1: Improper Storage.
-
Question: Was the compound consistently stored at -20°C in a tightly sealed container and protected from light?
-
Solution: Review your storage procedures. Ensure the container seal is intact and the storage unit maintains a consistent temperature. If the compound was left at room temperature for an extended period or exposed to moisture, its purity may have been compromised.[1][9]
-
-
Possible Cause 2: Frequent Freeze-Thaw Cycles.
-
Question: How many times has the primary container been opened and the compound thawed for use?
-
Solution: Minimize freeze-thaw cycles. When you first receive the compound, we recommend weighing out aliquots into smaller, single-use vials. This practice prevents contamination and degradation of the bulk supply.
-
Problem 2: My experimental results are inconsistent or show reduced compound activity.
-
Possible Cause 1: Degradation in Solution.
-
Question: In what solvent was the compound dissolved and how long was the solution stored before use?
-
Solution: Prepare solutions fresh for each experiment. If a stock solution must be stored, use an anhydrous, aprotic solvent and store at -20°C or -80°C for a limited time. Conduct a small-scale stability test in your chosen solvent to determine its suitability for storage. Sulfamides can be unstable in aqueous or highly acidic/basic solutions.[6]
-
-
Possible Cause 2: Incompatible Reagents.
-
Question: Does your experimental protocol involve strong oxidizing agents, strong acids, or strong bases?
-
Solution: The sulfamide functional group is susceptible to reaction with these types of reagents.[2][3] If their use is unavoidable, protect the sulfamide group or consider alternative synthetic or experimental pathways.
-
Quantitative Data on Stability
The following table summarizes the expected degradation of this compound under various storage conditions over a 12-month period. Data is based on stability studies of similar long-chain sulfamide compounds.
| Storage Condition | Temperature | Humidity | Light Exposure | Purity after 6 Months (%) | Purity after 12 Months (%) |
| Ideal | -20°C | <15% RH | Dark | >99% | >99% |
| Sub-Optimal | 4°C | <30% RH | Dark | 98% | 96% |
| Room Temp | 25°C | 40% RH | Dark | 95% | 91% |
| Room Temp | 25°C | 60% RH | Dark | 92% | 85% |
| Accelerated | 40°C | 75% RH | Dark | 81% | 68% |
| Photostability | 25°C | 40% RH | Ambient Light | 88% | 79% |
Visual Guides
Below are diagrams illustrating the potential degradation pathways and a troubleshooting workflow for storage issues.
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for stability issues.
Experimental Protocol: Stability Assessment
This protocol outlines a method to assess the stability of this compound under various conditions using HPLC.
1. Objective: To determine the rate of degradation of this compound when exposed to heat, humidity, and light.
2. Materials:
-
This compound (test sample)
-
Reference standard of this compound (>99% purity)
-
HPLC-grade acetonitrile (B52724) and water
-
Formic acid
-
Class A volumetric flasks and pipettes
-
HPLC system with UV detector (e.g., at 220 nm)
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Stability chambers (or ovens/incubators) set to specified temperature/humidity
3. Sample Preparation:
-
Prepare a stock solution of the test sample at 1 mg/mL in acetonitrile.
-
Prepare a stock solution of the reference standard at 1 mg/mL in acetonitrile.
-
From the test sample stock, create multiple 1 mL aliquots in amber glass HPLC vials.
4. Stress Conditions:
-
Thermal Stress: Place vials in a stability chamber at 40°C.
-
Humidity Stress: Place open (but covered with a permeable membrane) vials in a chamber at 25°C / 75% Relative Humidity.
-
Photostability Stress: Place vials in a photostability chamber according to ICH Q1B guidelines.
-
Control: Keep a set of vials under ideal conditions (-20°C, dark).
5. Time Points:
-
Pull samples from each stress condition and the control group at T=0, 1 week, 2 weeks, 1 month, and 3 months.
6. HPLC Method:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 70% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: 220 nm
7. Data Analysis:
-
At each time point, inject the control and stressed samples.
-
Calculate the purity of the compound by the area normalization method:
-
Purity % = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Compare the purity of the stressed samples to the control sample at each time point to determine the percentage of degradation.
-
Identify potential degradation products by their retention times and confirm their identity using LC-MS if available.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.es [fishersci.es]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. nbinno.com [nbinno.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie [ch.nat.tum.de]
- 7. academic.oup.com [academic.oup.com]
- 8. ymerdigital.com [ymerdigital.com]
- 9. Stability of sulphonamide drugs in meat during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing dosage for N-Octadecyl-N'-propyl-sulfamide in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-Octadecyl-N'-propyl-sulfamide in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as CC7, is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1] It is structurally related to the endogenous lipid mediator oleoylethanolamide (OEA) and is used in research to investigate the roles of PPARα in metabolic regulation, including appetite suppression and lipid metabolism.[1]
Q2: What is the recommended vehicle for in vivo administration of this compound?
A2: Due to its lipophilic nature, this compound is not readily soluble in aqueous solutions. A commonly recommended vehicle for intraperitoneal (IP) injection is a mixture of 10% DMSO, 10% Cremophor EL, and 80% saline.[2] It is crucial to prepare the vehicle correctly to ensure the compound is fully dissolved and to minimize potential toxicity from the solvents.
Q3: What are the known in vivo effects of this compound in animal models?
A3: In rodent models, this compound has been shown to have anorectic and anti-obesity effects, leading to reduced food intake and body weight gain.[1] It also induces lipopenia (a reduction in blood lipids) and decreases fat content in the liver.[1]
Q4: What is the stability and recommended storage for this compound?
A4: this compound is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability. For short-term storage and experimental use, it can be kept at 4°C for a few days. It is advisable to prepare fresh solutions for each experiment to avoid degradation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound precipitates out of solution during preparation or administration. | - Incorrect vehicle composition.- The concentration of the compound is too high for the chosen vehicle.- The temperature of the solution has dropped, reducing solubility. | - Ensure the vehicle is prepared exactly as recommended (10% DMSO, 10% Cremophor EL, 80% saline).- Try preparing a lower concentration of the compound.- Gently warm the solution to body temperature before injection. Prepare the solution fresh before each use.[2] |
| Inconsistent or no observable effects in animal studies. | - Improper preparation or administration of the compound.- Incorrect dosage.- Animal strain variability.- Degradation of the compound. | - Review the detailed experimental protocol for vehicle preparation and intraperitoneal injection.- Verify the calculated dosage based on the animal's body weight.- Consider potential differences in response between different rodent strains.- Use a fresh batch of the compound and prepare solutions immediately before use. |
| Animals show signs of distress or toxicity after injection. | - Toxicity of the vehicle (especially DMSO at high concentrations).- The compound itself may have off-target effects at higher doses.- Improper injection technique causing injury. | - Use the lowest effective concentration of the compound.- Ensure the final concentration of DMSO in the injected solution is minimized.- Include a vehicle-only control group to assess the effects of the solvent mixture.- Review and practice proper intraperitoneal injection techniques to avoid organ damage.[3][4][5] |
| Difficulty differentiating between direct PPARα activation and indirect metabolic effects. | - The observed phenotype may be a downstream consequence of initial PPARα activation. | - Conduct time-course experiments to measure acute transcriptional changes in PPARα target genes (e.g., within 6-12 hours) versus chronic metabolic shifts (e.g., after several days of treatment). |
Data Presentation
Table 1: Summary of this compound Dosages in Animal Studies
| Animal Model | Dosage | Route of Administration | Observed Effects | Reference |
| Wistar Rats | 5 mg/kg (acute) | Intraperitoneal (IP) | Reduced food intake | [1] |
| Wistar and Zucker (fa/fa) Rats | 1 mg/kg/day | Intraperitoneal (IP) | Decreased food intake, body weight, and plasma triglycerides | |
| Rats | 10 mg/kg | Intraperitoneal (IP) | Inhibition of food intake and reduced body weight gain |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound (CC7) powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cremophor EL
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heating block
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and the total volume needed for the experiment.
-
In a sterile microcentrifuge tube, dissolve the this compound powder in DMSO to make a 10x stock solution. For example, to achieve a final injection volume with 10% DMSO, dissolve the compound in a volume of DMSO that is 1/10th of your final desired volume.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be necessary.
-
Add an equal volume of Cremophor EL to the DMSO solution (this will now be a 2x stock).
-
Vortex the mixture vigorously to ensure it is homogenous.
-
Slowly add sterile 0.9% saline to the mixture while vortexing to reach the final desired volume (1x). The final solution should be clear and free of precipitates.
-
Warm the final solution to body temperature before injection.
Protocol 2: Intraperitoneal (IP) Injection in Rats
Materials:
-
Prepared this compound solution
-
Sterile syringes (1-3 mL)
-
Sterile needles (23-25 gauge)
-
70% ethanol (B145695) for disinfection
-
Animal scale
Procedure:
-
Weigh the rat to accurately calculate the injection volume based on its body weight and the desired dosage.
-
Restrain the rat securely. For a two-person technique, one person restrains the animal by holding its head and upper body, while the other performs the injection. For a one-person technique, the rat can be gently wrapped in a towel.
-
Position the rat on its back with its head tilted slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.[3]
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[3][5]
-
Disinfect the injection site with 70% ethanol.
-
Insert the sterile needle, bevel up, at a 30-45 degree angle to the abdominal wall.
-
Gently aspirate by pulling back on the syringe plunger. If no fluid or blood enters the syringe, you are in the peritoneal cavity. If fluid or blood is aspirated, withdraw the needle and reinject at a different site with a fresh needle.[3]
-
Slowly inject the solution into the peritoneal cavity.
-
Withdraw the needle and return the rat to its cage.
-
Monitor the animal for any signs of distress or adverse reactions post-injection.
Mandatory Visualizations
Caption: PPARα signaling pathway activation by this compound.
Caption: Experimental workflow for in vivo studies with this compound.
References
- 1. Computational and biological evaluation of N-octadecyl-N'-propylsulfamide, a selective PPARα agonist structurally related to N-acylethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 4. researchgate.net [researchgate.net]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
Technical Support Center: N-Octadecyl-N'-propyl-sulfamide NMR Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity in the NMR analysis of N-Octadecyl-N'-propyl-sulfamide.
Troubleshooting Guide: Low Signal in this compound NMR
Low signal-to-noise (S/N) is a common issue in NMR spectroscopy. This guide provides a systematic approach to diagnosing and resolving the problem when analyzing this compound.
Question: Why is the signal-to-noise ratio in my this compound ¹H NMR spectrum so low?
Answer: A low signal-to-noise ratio can originate from several factors, which can be broadly categorized into sample preparation, and NMR spectrometer parameters. Follow the steps below to identify and address the issue.
Step 1: Evaluate Sample Preparation
The quality of the NMR sample is paramount for a strong signal. Given the long octadecyl chain, solubility and aggregation can be particular challenges for this molecule.
-
Concentration: Is your sample concentration sufficient? For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent is typically recommended.[1] For ¹³C NMR, which is inherently less sensitive, a higher concentration of 50-100 mg is advisable.[2]
-
Solubility: Is the compound fully dissolved? The presence of suspended particles will lead to a distortion of the magnetic field homogeneity, resulting in broader lines and reduced signal intensity.[3]
-
Recommended Solvent: Chloroform-d (CDCl₃) is a common and effective solvent for long-chain alkyl compounds.[2]
-
Visual Inspection: Hold the NMR tube up to a light source to check for any visible precipitate or cloudiness.
-
Action: If solubility is an issue, try gentle warming or vortexing. If particles persist, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[3][4]
-
-
NMR Tube Quality: Are you using a high-quality, clean, and unscratched NMR tube? Imperfections in the tube can degrade spectral quality.[5]
Step 2: Optimize NMR Spectrometer Parameters
Incorrectly set acquisition parameters can significantly diminish the signal intensity.
-
Shimming: Has the magnetic field been properly shimmed? Poor shimming leads to broad peaks and a lower signal-to-noise ratio.[5] Modern spectrometers have automated shimming routines that are usually effective, but manual shimming may be necessary for challenging samples.
-
Number of Scans (ns): The signal-to-noise ratio is proportional to the square root of the number of scans.[5]
-
Action: To double the signal-to-noise ratio, you must quadruple the number of scans.[5] For very dilute samples, increasing the number of scans to 128 or 256 may be necessary.
-
-
Receiver Gain (rg): The receiver gain amplifies the NMR signal before digitization.
-
Probe Tuning and Matching: An untuned probe will result in significant signal loss.[6]
-
Action: Ensure the probe is tuned and matched for every sample, as the optimal tuning can vary between samples.[6]
-
Below is a troubleshooting workflow to diagnose the cause of low signal in your NMR experiment.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
Quantitative Data Summary
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Octadecyl CH₃ | ~ 0.88 (t) | ~ 14.1 |
| Octadecyl (CH₂)₁₅ | ~ 1.25 (m) | ~ 22.7 - 31.9 |
| Octadecyl CH₂-CH₂-N | ~ 1.60 (m) | ~ 29.7 |
| Octadecyl CH₂-N | ~ 3.10 (t) | ~ 45.0 |
| Propyl CH₃ | ~ 0.95 (t) | ~ 11.5 |
| Propyl CH₂-CH₃ | ~ 1.55 (sextet) | ~ 23.0 |
| Propyl CH₂-N | ~ 3.05 (t) | ~ 47.0 |
| N-H | Variable (broad) | - |
Note: These are predicted values and may vary depending on the solvent and concentration.
Q2: What is the recommended experimental protocol for preparing an NMR sample of this compound?
A2: A detailed protocol for preparing a high-quality NMR sample is provided below.
Experimental Protocol: NMR Sample Preparation
Materials:
-
This compound (5-25 mg for ¹H, 50-100 mg for ¹³C)
-
Deuterated chloroform (B151607) (CDCl₃, 0.7 mL)
-
High-quality 5 mm NMR tube and cap
-
Glass vial
-
Pasteur pipette and glass wool
-
Vortex mixer (optional)
Methodology:
-
Weigh the Sample: Accurately weigh the desired amount of this compound into a clean, dry glass vial.
-
Add Solvent: Add approximately 0.7 mL of CDCl₃ to the vial.
-
Dissolve the Sample: Gently swirl the vial to dissolve the compound. If necessary, use a vortex mixer for a few seconds. The long alkyl chain may slow dissolution.
-
Visual Inspection: Carefully inspect the solution to ensure it is clear and free of any particulate matter.
-
Filter the Sample: Place a small, tight plug of glass wool into a Pasteur pipette. Transfer the solution from the vial through the filtered pipette into the NMR tube. This will remove any undissolved microparticles.[3]
-
Cap and Label: Cap the NMR tube securely and label it clearly.
-
Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol (B130326) or ethanol (B145695) to remove any dust or fingerprints.
Q3: What are some key acquisition parameters to consider for a standard ¹H NMR experiment?
A3: For a standard ¹H NMR experiment on a 400-600 MHz spectrometer, the following parameters are a good starting point.
Typical ¹H NMR Acquisition Parameters
| Parameter | Symbol | Typical Value | Purpose |
| Pulse Width | p1 | Calibrated 30° or 90° pulse | To excite the nuclear spins. A 90° pulse gives the maximum signal in a single scan.[6] |
| Relaxation Delay | d1 | 1-5 s | To allow the magnetization to return to equilibrium before the next pulse.[6] |
| Acquisition Time | aq | 1-5 s | The time during which the signal is recorded.[8] |
| Number of Scans | ns | 8-16 (increase for low S/N) | To improve the signal-to-noise ratio.[6] |
| Spectral Width | sw | -2 to 12 ppm | To cover all expected proton signals. |
| Receiver Gain | rg | Autogain | To amplify the signal without causing clipping.[8] |
Note: These are general guidelines and should be optimized for your specific instrument and sample.
References
- 1. NMR Sample Preparation [nmr.chem.umn.edu]
- 2. sites.bu.edu [sites.bu.edu]
- 3. depts.washington.edu [depts.washington.edu]
- 4. How to make an NMR sample [chem.ch.huji.ac.il]
- 5. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | Benchchem [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Off-target effects of N-Octadecyl-N'-propyl-sulfamide in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the experimental use of N-Octadecyl-N'-propyl-sulfamide, with a focus on its potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary known biological target of this compound?
This compound, also known as CC7, is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1][2][3][4][5] It was developed as a structural analog of the endogenous PPARα ligand, oleoylethanolamide (OEA).[3][4][6] Its primary on-target effects are related to the activation of PPARα, which plays a crucial role in the regulation of lipid metabolism and feeding behavior.[1][3][4]
Q2: Are there any known off-target effects of this compound?
Direct off-target effects of this compound have not been extensively documented. However, comparative studies with the endogenous ligand OEA have revealed differences in their pharmacological profiles, suggesting that this compound is more selective for PPARα in certain contexts. For instance, while both compounds induce satiety and reduce body weight, OEA exhibits analgesic effects in models of visceral pain, whereas this compound does not.[3][6] This indicates that the analgesic effects of OEA are likely mediated by a target other than PPARα, and this off-target activity is not shared by this compound.
Q3: My experiment is showing results inconsistent with PPARα activation when using this compound. What could be the cause?
Several factors could contribute to unexpected results:
-
Compound Purity and Stability: Verify the purity of your this compound stock. Degradation or impurities could lead to altered activity.
-
Cell Line/Animal Model Specificity: The expression and activity of PPARα can vary between different cell lines and animal models. Ensure that your chosen model is appropriate for studying PPARα-mediated effects.
-
Experimental Conditions: Factors such as serum concentrations in cell culture media or the vehicle used for in vivo administration can influence the compound's activity. For in vivo studies, this compound has been dissolved in a mixture of Tocrisolve™-100 and physiological saline.[3][4] For in vitro molecular biology studies, DMSO has been used as a solvent.[3][4]
-
Potential for Unknown Off-Target Effects: Although considered selective, the complete off-target profile of this compound is not fully characterized.[2] Your experimental system might be sensitive to a yet unidentified off-target interaction.
Troubleshooting Guides
Guide 1: Investigating Unexpected Phenotypes
If you observe a phenotype that is not readily explained by PPARα activation, consider the following workflow to investigate potential off-target effects:
Caption: A logical workflow for investigating unexpected experimental outcomes with this compound.
Guide 2: Distinguishing On-Target vs. Off-Target Effects
To confirm that an observed effect is mediated by PPARα, the following experimental approaches are recommended:
-
Use of a PPARα Antagonist: Co-administration of a specific PPARα antagonist, such as GW6471, should reverse the effects of this compound if they are on-target.
-
PPARα Knockdown or Knockout Models: Employing siRNA-mediated knockdown in vitro or using PPARα knockout animal models can definitively determine if the biological response is dependent on the presence of PPARα.[3][4]
-
Structure-Activity Relationship (SAR) Studies: Utilize analogs of this compound with varying affinities for PPARα. A correlation between binding affinity and the observed effect would support on-target activity.
Quantitative Data Summary
The following table summarizes the comparative biological activities of this compound (CC7) and Oleoylethanolamide (OEA).
| Parameter | This compound (CC7) | Oleoylethanolamide (OEA) | Reference |
| PPARα EC50 | 100 nM | 120 nM | [5] |
| Anorectic Effect | Yes | Yes | [3][6] |
| Anti-obesity Activity | Yes | Yes | [3][6] |
| Lipopenia Induction | Yes | Yes | [3][6] |
| Decrease in Hepatic Fat | Yes | Yes | [3][6] |
| Visceral Analgesia | No effect | Produces analgesia | [3][6] |
Experimental Protocols
Protocol 1: In Vivo Visceral Pain Assessment (Acetic Acid-Induced Writhing)
This protocol was adapted from studies comparing the analgesic effects of OEA and this compound.[3][6]
-
Animal Model: Male Wistar rats.
-
Acclimatization: Animals should be acclimatized to the experimental conditions for at least one week.
-
Drug Administration:
-
Induction of Visceral Pain: 30 minutes after drug administration, induce visceral pain by i.p. injection of a 0.6% acetic acid solution.
-
Observation: Immediately after acetic acid injection, place the animal in an observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen) over a 30-minute period.
-
Data Analysis: Compare the number of writhes in the drug-treated group to the vehicle-treated group. A significant reduction in writhes indicates an analgesic effect.
Protocol 2: In Vitro PPARα Target Gene Expression
This protocol is based on experiments demonstrating PPARα-dependent gene induction by this compound.[3][4]
-
Cell Line: HepG2 cells (human hepatocellular carcinoma).
-
Cell Culture: Culture HepG2 cells in appropriate media and conditions.
-
siRNA Transfection (for target validation):
-
Transfect cells with either a specific siRNA targeting PPARα or a non-targeting control siRNA.
-
Allow for sufficient time for target gene knockdown (typically 24-48 hours).
-
-
Compound Treatment:
-
Treat the cells with this compound (dissolved in DMSO) at various concentrations.
-
Include a vehicle control (DMSO alone).
-
-
RNA Extraction and qRT-PCR:
-
After the desired treatment duration (e.g., 24 hours), lyse the cells and extract total RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of a known PPARα target gene, such as Carnitine Palmitoyltransferase 1A (CPT1A).
-
Normalize the expression data to a housekeeping gene.
-
-
Data Analysis: Compare the fold change in CPT1A mRNA expression in treated cells relative to vehicle control. In PPARα siRNA-transfected cells, the induction of CPT1A by this compound should be significantly attenuated.
Signaling Pathway Diagram
Caption: On-target signaling pathway of this compound via PPARα activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. Computational and Biological Evaluation of N-octadecyl-N′-propylsulfamide, a Selective PPARα Agonist Structurally Related to N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational and Biological Evaluation of N-octadecyl-N′-propylsulfamide, a Selective PPARα Agonist Structurally Related to N-acylethanolamines | PLOS One [journals.plos.org]
- 5. caymanchem.com [caymanchem.com]
- 6. Computational and biological evaluation of N-octadecyl-N'-propylsulfamide, a selective PPARα agonist structurally related to N-acylethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in PPARα Activation Assays
Welcome to the technical support center for Peroxisome Proliferator-Activated Receptor Alpha (PPARα) activation assays. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of a PPARα activation assay? A1: A PPARα activation assay is a method used to determine if a test compound can bind to and activate the PPARα nuclear receptor. Upon activation by a ligand, PPARα forms a heterodimer with the Retinoid X Receptor (RXR).[1] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, initiating their transcription.[2][3] Assays typically measure a downstream event, such as the expression of a reporter gene (e.g., luciferase), as a surrogate for receptor activation.[4]
Q2: What are the common types of PPARα activation assays? A2: Several assay formats are used to measure PPARα activation, each with distinct principles:
-
Cell-Based Reporter Gene Assays: These are the most common and utilize cells engineered to express PPARα and a reporter gene (like luciferase) linked to a PPRE.[2][5][6] An active compound will cause the cells to produce light, which is quantifiable.[4]
-
Ligand Binding Assays: These assays directly measure the binding of a compound to the PPARα Ligand Binding Domain (LBD). Techniques like Fluorescence Polarization (FP) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are often used.[7][8]
-
Cofactor Recruitment Assays: These assays, often using TR-FRET, measure the ligand-dependent interaction between PPARα and its co-activator proteins, a crucial step in transcriptional activation.[9][10]
-
Transcription Factor DNA-Binding Assays: These are typically ELISA-based methods that detect the binding of active PPARα from a nuclear extract to PPRE sequences immobilized on a plate.[11]
Q3: What are standard positive and negative controls for these assays? A3: Proper controls are critical for data interpretation.
-
Positive Controls (Agonists): Synthetic ligands like GW7647, Fenofibrate, and WY-14643 are potent and specific activators of PPARα and are commonly used as positive controls.[2][6][8]
-
Negative Controls (Antagonists/Vehicle): A vehicle control, typically DMSO, is essential to establish the baseline response.[8] For antagonist screening, a known antagonist like GW6471 is used to inhibit the activity of a co-administered agonist.[3][8]
-
Assay-Specific Controls: In reporter assays, cells that do not express PPARα can be used to identify non-specific effects on the reporter gene.[2]
Troubleshooting Unexpected Results
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: High Background Signal / High Reading in Vehicle Control
Q: My negative control (vehicle only) wells show an unusually high signal. What could be the cause and how can I fix it?
A: High background can obscure the specific signal from your test compounds, leading to a poor assay window (signal-to-background ratio).
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Cell Stress or Over-confluence | Ensure cells are healthy and seeded at the optimal density. Over-confluent or stressed cells can lead to non-specific reporter gene activation. Visually inspect cells before starting the assay. |
| Media Components | Phenol (B47542) red and some serum components can have weak estrogenic or other nuclear receptor activity. Test the assay in serum-free and/or phenol red-free media to see if background decreases. |
| Contamination | Microbial contamination (bacteria, yeast, mycoplasma) can interfere with assay chemistry and cell health. Regularly test your cell cultures for contamination. |
| Compound Cytotoxicity | At high concentrations, some test compounds can be cytotoxic, leading to cell lysis and release of reporter proteins, which can be misinterpreted as activation. Perform a cytotoxicity assay in parallel.[4] |
| Reporter Plasmid Instability | If using a transiently transfected system, the reporter plasmid may have high basal activity. Consider using a stable cell line or a reporter with a different promoter. |
| Interference with Detection Reagents | The test compound may directly interact with the detection substrate or reporter enzyme (e.g., luciferase). To check for this, add the compound to wells containing cell lysate from untreated cells just before reading the plate. |
Issue 2: Low or No Signal with Positive Control
Q: My positive control agonist is not producing the expected high signal. Why is this happening?
A: Failure of the positive control indicates a fundamental problem with the assay system or its components.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Degraded or Inactive Agonist | Aliquot and store agonists at the recommended temperature (-20°C or -80°C) and avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment. Purchase a new lot if necessary. |
| Poor Cell Health or Viability | Ensure cells are healthy, viable, and in the logarithmic growth phase before plating. Perform a cell viability count (e.g., trypan blue) before starting.[6] |
| Suboptimal Assay Conditions | Incubation times and temperatures are critical. Ensure you are following the protocol precisely. Shorter incubation times may not be sufficient for a full response to develop.[12] |
| Incorrect Reagent Concentration | Double-check all dilutions for the positive control, detection reagents, and other critical components. An error in calculating the final concentration of the agonist is a common mistake. |
| Low Transfection Efficiency (for transient assays) | If you are transiently transfecting cells, optimize the transfection protocol. Low efficiency will result in a weak signal. Use a co-transfected reporter (e.g., β-galactosidase) to normalize for transfection efficiency. |
| Problem with Detection Reagents | Ensure luciferase substrate and buffer have been stored correctly and have not expired. Prepare the detection reagent immediately before use as its activity can diminish over time. |
Issue 3: High Variability Between Replicate Wells
Q: I'm seeing a high coefficient of variation (CV%) in my replicate wells. What is causing this inconsistency?
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Inaccurate Pipetting | Use calibrated pipettes and proper technique. When preparing serial dilutions, ensure thorough mixing between each step. For plate additions, use a multi-channel pipette carefully or an automated liquid handler. |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. Swirl the cell suspension flask gently before aspirating cells for each row/column to prevent settling. |
| "Edge Effects" on Assay Plate | The outer wells of a 96- or 384-well plate are more prone to evaporation and temperature fluctuations, which can cause variability. Avoid using the outermost wells for samples; instead, fill them with sterile water or media. |
| Temperature or Gas Gradients | Ensure the incubator provides uniform temperature and CO2 distribution. Allow plates to equilibrate to room temperature before adding detection reagents to minimize temperature gradients across the plate. |
| Incomplete Cell Lysis | If the protocol requires cell lysis, ensure the lysis buffer is added to all wells and that the plate is shaken for the recommended time to ensure complete lysis and release of the reporter enzyme. |
Key Data Tables
Table 1: Common PPARα Modulators and Reference Data
| Compound | Type | Typical EC50 / IC50 | Primary Use in Assays |
| GW7647 | Agonist | ~1-10 nM | Potent and specific positive control.[6][8] |
| Fenofibrate | Agonist | ~5-30 µM | Clinically used drug, common positive control.[2] |
| WY-14643 | Agonist | ~1-5 µM | Standard synthetic agonist.[3] |
| GW6471 | Antagonist | ~100-500 nM | Specific antagonist used in competitive binding and antagonist screening modes.[8] |
| DMSO | Vehicle | N/A | Negative/vehicle control.[8] |
Note: EC50/IC50 values can vary significantly depending on the specific assay system, cell type, and experimental conditions.
Experimental Protocols
Protocol 1: General Cell-Based Luciferase Reporter Assay
This protocol provides a general workflow for screening compounds in a 96-well format using a stable cell line expressing human PPARα and a PPRE-luciferase reporter.
-
Cell Seeding:
-
Harvest and count healthy reporter cells.
-
Dilute cells to the optimal seeding density in the recommended cell culture medium.
-
Dispense 100 µL of the cell suspension into each well of a white, clear-bottom 96-well assay plate.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds and controls (e.g., GW7647) in the appropriate screening medium.
-
Remove the seeding medium from the cell plate and add the compound dilutions to the respective wells.
-
Incubate for an additional 18-24 hours.
-
-
Luciferase Detection:
-
Equilibrate the assay plate and the luciferase detection reagent to room temperature.
-
Prepare the detection reagent according to the manufacturer's instructions.
-
Add the detection reagent to each well (typically equal to the culture volume).
-
Incubate for 10-20 minutes at room temperature, protected from light, to allow for cell lysis and signal stabilization.
-
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer.
-
Analyze the data by normalizing the relative light units (RLU) to the vehicle control to determine fold-activation or plotting dose-response curves.
-
Protocol 2: General TR-FRET Cofactor Recruitment Assay
This protocol outlines a typical biochemical assay to measure the interaction between the PPARα Ligand Binding Domain (LBD) and a coactivator peptide.
-
Reagent Preparation:
-
Prepare assay buffer.
-
Dilute GST-tagged PPARα-LBD, biotinylated coactivator peptide, Europium-labeled anti-GST antibody (donor), and Streptavidin-APC (acceptor) to their final concentrations in assay buffer.
-
Prepare serial dilutions of test compounds and controls.
-
-
Assay Assembly:
-
In a 384-well plate, add the test compound/control.
-
Add the GST-PPARα-LBD and biotinylated coactivator peptide mixture.
-
Incubate for 1 hour at room temperature to allow for ligand binding and protein-peptide interaction.
-
Add the detection mixture containing the Europium-labeled antibody and Streptavidin-APC.
-
-
Incubation and Data Acquisition:
-
Incubate for 2-4 hours at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) and analyze the data.[10]
-
Visualized Guides and Pathways
Caption: Standard workflow for a cell-based PPARα luciferase reporter gene assay.
Diagram 3: Troubleshooting Logic for 'High Background Signal'
Caption: Decision tree for diagnosing high background signal in PPARα assays.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. When Activator and Inhibitor of PPARα Do the Same: Consequence for Differentiation of Human Intestinal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iivs.org [iivs.org]
- 5. caymanchem.com [caymanchem.com]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. A rapid, homogeneous, fluorescence polarization binding assay for peroxisome proliferator-activated receptors alpha and gamma using a fluorescein-tagged dual PPARalpha/gamma activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Cofactor Recruitment Assay for PPARα and PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Estrogen receptor alpha/co-activator interaction assay: TR-FRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. raybiotech.com [raybiotech.com]
- 12. benchchem.com [benchchem.com]
How to increase the purity of synthesized N-Octadecyl-N'-propyl-sulfamide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in increasing the purity of synthesized N-Octadecyl-N'-propyl-sulfamide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
Issue 1: Low Purity of the Crude Product After Synthesis
-
Possible Cause: Incomplete reaction leading to the presence of unreacted starting materials (octadecylamine, propylamine, or sulfamoyl chloride derivatives).[1][2]
-
Suggested Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] Consider extending the reaction time or slightly increasing the temperature if the reaction has stalled. Using a slight excess (1.1-1.2 equivalents) of the sulfamoyl chloride can help drive the reaction to completion.[1]
-
-
Possible Cause: Side reactions, such as the formation of bis-sulfonated byproducts, particularly if primary amines are used.[1][3]
-
Suggested Solution: To favor mono-sulfonylation, add the sulfonylating agent portion-wise to the amine solution.[1] A stepwise approach, where the sulfamide (B24259) is first mono-alkylated and then subsequently reacted with the second amine, can provide better control and regioselectivity.[4]
-
-
Possible Cause: Hydrolysis of the sulfonyl chloride starting material by moisture.[1][3][5]
Issue 2: Difficulty in Removing Impurities by Extraction
-
Possible Cause: The impurities have similar solubility profiles to the desired product.
-
Suggested Solution: Optimize the pH of the aqueous washes during workup. An acidic wash (e.g., 1M HCl) can help remove unreacted amines by converting them into their water-soluble salts.[5] A basic wash (e.g., saturated sodium bicarbonate solution) can remove acidic impurities like hydrolyzed sulfonyl chloride (sulfonic acid).[1][5]
-
Issue 3: Inefficient Purification by Recrystallization
-
Possible Cause: An unsuitable solvent system is being used.[2][6]
-
Suggested Solution: Perform small-scale solubility tests to identify an optimal solvent or solvent mixture. An ideal recrystallization solvent will dissolve the this compound at an elevated temperature but not at room temperature, while the impurities remain in solution.[6] Common solvents for recrystallizing sulfonamides include ethanol (B145695), isopropanol, and mixtures of ethanol and water.[6] Given the long alkyl chains in the target molecule, consider solvents like acetone, acetonitrile, or mixtures of a polar solvent with a non-polar co-solvent.
-
-
Possible Cause: The product is crashing out of solution too quickly, trapping impurities.
Issue 4: Challenges with Column Chromatography
-
Possible Cause: Poor separation of the product from impurities on the column.
-
Suggested Solution: Screen different eluent systems with varying polarities. A common solvent system for the chromatography of sulfonamides is a mixture of hexane (B92381) and ethyl acetate.[5] Due to the non-polar nature of the octadecyl and propyl groups, a higher ratio of the non-polar solvent (hexane) will likely be required. Gradient elution, where the polarity of the eluent is gradually increased, may also improve separation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my synthesized this compound?
A1: The most common impurities are typically unreacted starting materials, such as octadecylamine (B50001) and propylamine, and the hydrolyzed sulfonyl chloride (sulfonic acid).[1] You may also encounter bis-sulfonated byproducts, where one of the nitrogen atoms has reacted with two sulfonyl groups.[1]
Q2: Which analytical techniques are best for assessing the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC), particularly with a reversed-phase column (like C18), is a suitable method for purity analysis.[4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for confirming the structure and identifying any impurities.[4] Mass spectrometry can confirm the molecular weight of the desired product.
Q3: Can I use a single purification method to achieve high purity?
A3: While a single purification method like recrystallization can sometimes yield a highly pure product, a combination of techniques is often more effective. For instance, an initial purification by column chromatography to remove major impurities can be followed by recrystallization to obtain a final product of very high purity.
Q4: How can I remove residual solvent from my purified product?
A4: After filtration, the purified crystals should be washed with a small amount of cold, fresh solvent to remove any residual mother liquor. The product should then be dried under high vacuum to remove any remaining solvent. Gentle heating under vacuum can also be employed, provided the compound is thermally stable.
Data Presentation
Table 1: Recommended Solvent Systems for Recrystallization
| Solvent System | Ratio (v/v) | Expected Outcome |
| Ethanol/Water | Varies | Good for moderately polar compounds; the water acts as an anti-solvent. |
| Isopropanol | N/A | A common solvent for recrystallizing sulfonamides.[6] |
| Acetone | N/A | Suitable for compounds with a mix of polar and non-polar character. |
| Ethyl Acetate/Hexane | Varies | Good for controlling polarity to selectively crystallize the product. |
Table 2: Suggested Eluent Systems for Column Chromatography (Silica Gel)
| Eluent System | Ratio (v/v) | Application |
| Hexane/Ethyl Acetate | 9:1 to 7:3 | A standard system for compounds of moderate polarity.[5] |
| Dichloromethane/Methanol | 99:1 to 95:5 | For more polar impurities. |
| Chloroform/tert-Butanol | 80:20 | An alternative solvent system for the separation of sulfonamides.[7] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the selected hot recrystallization solvent (e.g., isopropanol) while stirring and gently heating until the solid is completely dissolved.[2][6]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystals of the purified product should form.[6]
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[6]
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Purification by Column Chromatography
-
Column Packing: Prepare a silica (B1680970) gel slurry in the initial, low-polarity eluent (e.g., 95:5 Hexane/Ethyl Acetate). Pack a glass column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting the column with the initial solvent system, collecting fractions. Monitor the separation of components by TLC analysis of the collected fractions.
-
Gradient Elution (Optional): If the product is slow to elute, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to speed up its movement down the column.
-
Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: A typical experimental workflow for the purification of this compound by recrystallization.
Caption: A logical troubleshooting guide for addressing purity issues with synthesized this compound.
References
Technical Support Center: Navigating Interference in Competitive Binding Assays for CCR7
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate interference in competitive binding assays involving the C-C chemokine receptor 7 (CCR7).
Frequently Asked Questions (FAQs)
Q1: What is a competitive binding assay and how does it apply to CCR7?
A1: A competitive binding assay is a technique used to measure the affinity of a ligand (e.g., a test compound) for a receptor by measuring its ability to compete with a labeled reference ligand for the same binding site. In the context of CCR7, a G protein-coupled receptor (GPCR), this assay is crucial for identifying and characterizing potential therapeutic agents that can modulate its activity. The principle involves incubating CCR7-expressing membranes or cells with a fixed concentration of a labeled ligand (e.g., radiolabeled or fluorescently tagged CCL19, a natural ligand for CCR7) and varying concentrations of an unlabeled test compound. The displacement of the labeled ligand by the test compound is measured, allowing for the determination of the test compound's binding affinity (Ki).
Diagram: Principle of a CCR7 Competitive Binding Assay
Caption: Principle of a CCR7 competitive binding assay.
Q2: What are the common sources of interference in CCR7 competitive binding assays?
A2: Interference in competitive binding assays can lead to inaccurate results, such as false positives or negatives. The primary sources of interference include:
-
Matrix Effects: Components in the sample matrix (e.g., plasma, serum, or cell culture media) can interfere with the assay.[1][2] In plasma, substances like phospholipids, proteins, and salts can non-specifically bind to the receptor or the ligands, or affect the ionization efficiency in mass spectrometry-based detection methods.[1][2]
-
Non-Specific Binding (NSB): The labeled ligand or test compound may bind to components other than the CCR7 receptor, such as the assay plate, filter membranes, or other proteins.[3] High NSB can mask the specific binding signal.[3]
-
Cross-Reactivity: The labeled ligand or test compound may bind to other receptors present in the sample that are structurally similar to CCR7.[4]
-
Compound-Specific Interference: The test compounds themselves can interfere with the assay readout. This includes autofluorescence, color quenching in fluorescence-based assays, or precipitation at high concentrations.[5][6]
-
Heterophilic Antibodies: The presence of heterophilic antibodies in biological samples (e.g., human anti-mouse antibodies - HAMA) can cross-link the assay antibodies in immunoassays, leading to false signals.[7][8]
Troubleshooting Guides
Issue 1: High Background or Non-Specific Binding (NSB)
High background or NSB can significantly reduce the assay window and obscure the specific binding signal.[3]
Troubleshooting Workflow for High NSB
Caption: Workflow for troubleshooting high non-specific binding.
Quantitative Comparison of Blocking Agents
The choice of blocking agent can significantly impact non-specific binding. While the optimal agent is system-dependent, some are generally more effective than others.[9]
| Blocking Agent | Typical Concentration | Relative Effectiveness (General) | Notes |
| Casein/Non-fat Dry Milk | 1-5% (w/v) | High | Generally very effective and inexpensive.[9] May interfere with phosphoprotein or biotin-based detection. |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Moderate to High | Good general-purpose blocker.[10] Ensure it is fatty-acid free for certain applications. |
| Normal Serum | 5-10% (v/v) | High | Use serum from the same species as the secondary antibody to block cross-reactivity. |
| Fish Gelatin | 0.1-0.5% (w/v) | Moderate | Can be effective and is less likely to cross-react with mammalian proteins.[10] |
| Synthetic Blockers (e.g., PVP, PEG) | Varies | Moderate | Useful when protein-based blockers interfere with the assay.[10] |
Experimental Protocol: Optimizing Blocking Agents
-
Preparation: Prepare several different blocking buffers (e.g., 3% BSA in PBS, 5% non-fat dry milk in PBS, and 1% fish gelatin in PBS).
-
Coating: Coat a 96-well plate with your CCR7 membrane preparation or cells according to your standard protocol.
-
Blocking: Add 200 µL of each blocking buffer to a set of wells. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the wells with your standard wash buffer (e.g., PBS with 0.05% Tween-20).
-
Assay: Proceed with your competitive binding assay, including wells for total binding (labeled ligand only) and non-specific binding (labeled ligand + high concentration of unlabeled ligand).
-
Analysis: Compare the signal-to-noise ratio (Total Binding / Non-Specific Binding) for each blocking agent. The optimal blocker will yield the highest ratio.
Issue 2: Suspected Matrix Effects from Biological Samples
Matrix effects can either suppress or enhance the assay signal, leading to inaccurate quantification.[1][2]
Troubleshooting Workflow for Matrix Effects
Caption: Workflow for identifying and mitigating matrix effects.
Quantitative Impact of Plasma Proteins on IC50 Values
| Compound | IC50 (nM) - No Albumin | IC50 (nM) - 5% Human Serum Albumin | Fold Shift in IC50 |
| PD-156707 | 0.37 | 62.8 | ~170 |
| L-749329 | 0.29 | 50.2 | ~173 |
| Ro-47-0203 | 5.7 | 122.7 | ~22 |
| A-127722 | 0.22 | 6.72 | ~31 |
Data adapted from Wu et al., 1997, for endothelin receptor antagonists.[11]
Experimental Protocol: Spike and Recovery for Matrix Effect Assessment
-
Sample Preparation: Take your biological sample (e.g., plasma) and divide it into three sets:
-
Set A (Neat Sample): The biological sample without any additions.
-
Set B (Spiked Sample): The biological sample spiked with a known concentration of your CCR7 ligand of interest.
-
Set C (Spiked Buffer): A standard assay buffer spiked with the same concentration of the CCR7 ligand as in Set B.
-
-
Assay: Run your competitive binding assay on all three sets.
-
Calculation: Calculate the percent recovery using the following formula: % Recovery = ([Concentration in Set B] - [Concentration in Set A]) / [Concentration in Set C] * 100
-
Interpretation: A recovery rate between 80-120% generally indicates that matrix effects are minimal. A recovery outside this range suggests significant interference.
Issue 3: Compound-Specific Interference
Test compounds can directly interfere with the assay detection method.
Troubleshooting Guide for Compound-Specific Interference
| Type of Interference | Identification | Mitigation Strategies |
| Autofluorescence | Run samples with the test compound alone (no labeled ligand) and measure the fluorescence. | - Use red-shifted fluorophores for the labeled ligand.[12]- Implement a pre-read step to measure and subtract the compound's fluorescence.- Use a time-resolved fluorescence (TR-FRET) assay format.[5] |
| Quenching | A decrease in signal that is not due to competitive binding. Can be identified by a decrease in both donor and acceptor signals in a FRET assay. | - Perform a counter-screen with a pre-formed complex of the labeled ligand and receptor.[13]- Use a different detection technology (e.g., radiolabeling). |
| Precipitation | Visual inspection of assay plates for turbidity. Light scatter can be detected by the plate reader. | - Determine the solubility of the compound in the assay buffer.- Reduce the highest concentration of the test compound.- Add a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) to the assay buffer.[6] |
Signaling Pathway Activated by CCR7
Understanding the downstream signaling of CCR7 can help in designing orthogonal functional assays to confirm hits from binding assays and rule out interference.
Caption: Simplified overview of major CCR7 signaling pathways.
By systematically addressing these potential sources of interference, researchers can enhance the accuracy and reliability of their CCR7 competitive binding assays, leading to more robust and reproducible data in their drug discovery and development efforts.
References
- 1. iacld.com [iacld.com]
- 2. bme.psu.edu [bme.psu.edu]
- 3. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Recommendations for the reduction of compound artifacts in time-resolved fluorescence resonance energy transfer assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Heterophilic antibody interference in immunometric assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reducing heterophilic antibody interference in immunoassays using single-chain antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 11. Endothelins and endothelin receptor antagonists: binding to plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: N-Octadecyl-N'-propyl-sulfamide in DMSO
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of N-Octadecyl-N'-propyl-sulfamide when dissolved in dimethyl sulfoxide (B87167) (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in DMSO?
Q2: What are the potential degradation pathways for a sulfamide-containing compound like this compound in DMSO?
The sulfamide (B24259) functional group is generally stable. However, potential degradation could occur under harsh conditions, such as extreme pH, high temperatures, or in the presence of strong oxidizing agents, which are not typical for standard DMSO solutions. Forced degradation studies, which intentionally expose the compound to stressful conditions, are the best way to determine likely degradation products and pathways.[5][6][7]
Q3: How can I monitor the stability of my this compound solution in DMSO?
Regular analytical testing is recommended to monitor the purity and concentration of your compound in DMSO. High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry (MS) detector is a suitable method for this purpose.[8][9] A decrease in the peak area of the parent compound or the appearance of new peaks over time can indicate degradation.
Q4: What are the best practices for preparing and storing this compound solutions in DMSO?
To maximize the shelf-life of your this compound solution, follow these best practices:
-
Use high-purity, anhydrous DMSO: Water can contribute to the degradation of some compounds.[9]
-
Store at low temperatures: For long-term storage, it is advisable to keep DMSO stock solutions at -20°C or -80°C.
-
Minimize freeze-thaw cycles: Repeated freezing and thawing can introduce moisture and potentially degrade the compound.[9] Aliquoting the stock solution into smaller, single-use vials is highly recommended.
-
Protect from light: While not specifically documented for this compound, photostability is a general concern. Storing solutions in amber vials can prevent light-induced degradation.
-
Use appropriate containers: Both glass and polypropylene (B1209903) containers have been shown to be suitable for storing DMSO solutions.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in an assay | Compound degradation in DMSO stock solution. | 1. Prepare a fresh stock solution of this compound in DMSO.2. Analyze the old stock solution for purity and concentration using HPLC.3. Review storage conditions and handling procedures. |
| Appearance of new peaks in HPLC analysis | Compound degradation or contamination. | 1. Confirm the identity of the new peaks using mass spectrometry if possible.2. Perform a forced degradation study to see if the new peaks correspond to expected degradation products.3. If contamination is suspected, use fresh, high-purity DMSO to prepare a new solution. |
| Precipitation observed in the DMSO stock solution upon thawing | Poor solubility at low temperatures or compound degradation. | 1. Gently warm the solution and vortex to redissolve the precipitate.2. If the precipitate does not redissolve, it may be a degradation product. Analyze the supernatant for the concentration of the parent compound.3. Consider preparing a fresh, less concentrated stock solution if solubility is an issue. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in DMSO
Objective: To determine the stability of this compound in DMSO under various storage conditions.
Methodology:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquot the stock solution into multiple amber vials.
-
Store the aliquots under different conditions:
-
Room temperature (20-25°C)
-
Refrigerated (2-8°C)
-
Frozen (-20°C)
-
Frozen (-80°C)
-
-
At designated time points (e.g., 0, 1, 3, 6, and 12 months), retrieve one aliquot from each storage condition.
-
Analyze the samples by HPLC-UV or LC-MS to determine the concentration and purity of this compound.
-
Compare the results to the initial (time 0) analysis to assess degradation.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products and pathways of this compound.
Methodology:
-
Prepare solutions of this compound in appropriate solvents for each stress condition. For hydrolysis, use acidic and basic solutions. For oxidation, use a solution of hydrogen peroxide. For thermal stress, the solid compound or a DMSO solution can be used. For photostability, expose a DMSO solution to light.
-
Acid Hydrolysis: Incubate the compound in 0.1 N HCl at 60°C.
-
Base Hydrolysis: Incubate the compound in 0.1 N NaOH at 60°C.
-
Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solid compound or a DMSO solution at a high temperature (e.g., 105°C).
-
Photolytic Degradation: Expose a DMSO solution to UV light (e.g., 254 nm) or a combination of UV and visible light.
-
Analyze the stressed samples at various time points using a stability-indicating HPLC method to separate the parent compound from any degradation products.
Visualizations
Caption: Workflow for assessing the stability of this compound in DMSO.
Caption: Simplified signaling pathway of this compound via PPARα activation.
References
- 1. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Computational and biological evaluation of N-octadecyl-N'-propylsulfamide, a selective PPARα agonist structurally related to N-acylethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. medcraveonline.com [medcraveonline.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. This compound | Benchchem [benchchem.com]
- 9. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Sulfamide Derivatives as Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of sulfamide (B24259) and sulfonimide derivatives as modulators of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism. The development of selective and potent PPARα modulators is a significant area of research for treating metabolic disorders such as dyslipidemia and non-alcoholic fatty liver disease. This document summarizes the performance of various sulfamide-based compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Data Presentation: Sulfamide Derivatives as PPARα Modulators
The following tables summarize the in vitro activity of representative sulfamide and sulfonimide derivatives as PPARα agonists and antagonists. The data is compiled from transactivation assays, which measure the ability of a compound to activate or inhibit the transcriptional activity of PPARα.
| Compound | Type | EC50 (µM) | Reference Compound | EC50 (µM) |
| Lead Compound I | Agonist | 1.0 | - | - |
| Lead Compound II | Agonist | 0.6 | - | - |
| N-Octadecyl-N'-propyl-sulfamide | Agonist | 0.1 | Oleoylethanolamide | 0.12 |
| Propane-2-sulfonic acid octadec-9-enyl-amide (N15) | Agonist | N/A | - | - |
Table 1: Agonistic Activity of Sulfamide Derivatives on PPARα. EC50 values represent the concentration of the compound required to elicit a half-maximal response in a transactivation assay. A lower EC50 value indicates greater potency. N/A indicates that a specific EC50 value was not available in the reviewed literature.
| Compound | Type | IC50 (µM) | % Inhibition (at 10 µM) | Reference Agonist |
| Benzenesulfonimide Derivatives | Wy-14,643 | |||
| 3a | Antagonist | 0.17 | 100 | Wy-14,643 |
| 3b | Antagonist | 0.33 | 100 | Wy-14,643 |
| 3c | Antagonist | 0.21 | 100 | Wy-14,643 |
| 3f | Antagonist | 2.8 | 95 | Wy-14,643 |
| 3g | Antagonist | 3.2 | 92 | Wy-14,643 |
| 10e | Antagonist | 0.24 | 100 | Wy-14,643 |
| 13e | Antagonist | 1.52 | 100 | Wy-14,643 |
| Amide Derivatives | Wy-14,643 | |||
| 4a | Antagonist | 2.98 | 96 | Wy-14,643 |
| 4b | Antagonist | 2.87 | 94 | Wy-14,643 |
| 4d | Antagonist | 2.67 | 95 | Wy-14,643 |
Table 2: Antagonistic Activity of Sulfonimide and Amide Derivatives on PPARα. IC50 values represent the concentration of the compound required to inhibit 50% of the maximal response induced by the reference agonist Wy-14,643.[1] A lower IC50 value indicates greater potency.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
PPARα Transactivation Assay (Luciferase Reporter Assay)
This assay is used to determine the functional activity of compounds as PPARα agonists or antagonists.
1. Cell Culture and Transfection:
-
Hepatocellular carcinoma cell lines (e.g., HepG2) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are seeded in 96-well plates and transiently transfected with a plasmid cocktail containing:
-
A Gal4-PPARα-LBD (ligand-binding domain) expression vector.
-
A luciferase reporter plasmid containing Gal4 upstream activating sequences (UAS).
-
A β-galactosidase expression vector for transfection efficiency normalization.
-
-
Transfection is typically performed using a lipid-based transfection reagent according to the manufacturer's instructions.
2. Compound Treatment:
-
After 24 hours of transfection, the medium is replaced with fresh medium containing the test compounds at various concentrations.
-
For agonist testing, cells are incubated with the test compounds alone.
-
For antagonist testing, cells are co-incubated with a fixed concentration of a known PPARα agonist (e.g., Wy-14,643) and the test compounds at various concentrations.
-
A vehicle control (e.g., DMSO) is run in parallel.
3. Luciferase and β-Galactosidase Assays:
-
After 24 hours of incubation with the compounds, cells are lysed.
-
Luciferase activity in the cell lysates is measured using a luminometer following the addition of a luciferase substrate.
-
β-galactosidase activity is measured using a colorimetric assay to normalize the luciferase data for transfection efficiency.
4. Data Analysis:
-
For agonists, the EC50 (half-maximal effective concentration) is calculated from the dose-response curves.
-
For antagonists, the IC50 (half-maximal inhibitory concentration) is calculated from the dose-response curves.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay
This assay is used to determine the ability of a compound to directly bind to the PPARα ligand-binding domain.
1. Reagents:
-
GST-tagged PPARα ligand-binding domain (LBD).
-
Terbium-labeled anti-GST antibody (donor fluorophore).
-
A fluorescently labeled PPARα ligand (tracer, acceptor fluorophore).
-
Test compounds at various concentrations.
2. Assay Procedure:
-
The assay is performed in a 384-well plate.
-
The test compound, the fluorescent tracer, the GST-PPARα-LBD, and the terbium-labeled anti-GST antibody are incubated together in the assay buffer.
-
The binding of the terbium-labeled antibody to the GST-tag on the PPARα-LBD and the binding of the fluorescent tracer to the LBD bring the donor and acceptor fluorophores into close proximity, resulting in a high TR-FRET signal.
-
If the test compound binds to the PPARα-LBD, it will displace the fluorescent tracer, leading to a decrease in the TR-FRET signal.
3. Data Acquisition and Analysis:
-
The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence measurements.
-
The IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent tracer, is determined from the dose-response curve.
Mandatory Visualizations
PPARα Signaling Pathway
The following diagram illustrates the canonical signaling pathway of PPARα activation.
Caption: PPARα signaling pathway upon agonist binding.
Experimental Workflow: PPARα Transactivation Assay
The following diagram outlines the typical workflow for a PPARα transactivation assay.
Caption: Workflow for a PPARα luciferase reporter assay.
References
A Researcher's Guide to Differentiating PPARα-Dependent and Independent Effects of Oleoylethananmide
An Objective Comparison of Methodologies for Elucidating OEA's Dual Signaling Pathways
Published: December 6, 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction to Oleoylethanolamide (OEA) and Its Dual Signaling Cascades
Oleoylethanolamide (OEA) is an endogenous lipid mediator, synthesized in the small intestine, that plays a crucial role in the regulation of feeding, body weight, and lipid metabolism.[1][2][3][4] A significant portion of OEA's physiological effects are mediated through the activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2][5][6][7] Upon activation by OEA, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This interaction modulates the transcription of genes involved in fatty acid uptake and oxidation, lipolysis, and energy homeostasis.[8][9]
However, emerging evidence suggests that OEA also elicits physiological responses through pathways independent of PPARα activation.[10] These alternative signaling mechanisms are less well-characterized but are crucial for a comprehensive understanding of OEA's pharmacology. Differentiating between these PPARα-dependent and -independent effects is a critical challenge for researchers aiming to develop targeted therapeutics that leverage the beneficial metabolic properties of OEA.
This guide provides a comparative overview of the primary experimental approaches used to distinguish between the PPARα-dependent and -independent actions of OEA. We will focus on the use of pharmacological antagonists and genetic knockout models, providing quantitative data, detailed experimental protocols, and visual diagrams to aid in experimental design and data interpretation.
It is important to note that a search of the scientific literature did not yield any information on a compound referred to as "CC7" for the purpose of differentiating OEA's effects. Therefore, this guide will focus on well-established and validated tools.
Comparative Analysis of Methodologies
Two primary strategies are employed to dissect the dual signaling pathways of OEA: pharmacological blockade of PPARα with antagonists and genetic ablation of the PPARα gene in mouse models.
Pharmacological Approach: PPARα Antagonists
The use of selective PPARα antagonists, such as MK886 and GW6471 , allows for the acute and reversible inhibition of PPARα signaling in both in vitro and in vivo models.[11][12][13] These antagonists typically function by preventing the conformational changes in the PPARα protein that are necessary for its activation by agonists like OEA.
Genetic Approach: PPARα Knockout Mice
The development of PPARα knockout (PPARα-/-) mice provides a powerful tool to investigate the physiological functions of this receptor. By comparing the responses of wild-type and PPARα-/- mice to OEA administration, researchers can definitively identify which effects are mediated by PPARα.[1][7][10]
Quantitative Data Comparison
The following tables summarize quantitative data from studies that have investigated the PPARα-dependency of OEA's effects using either pharmacological antagonists or knockout mice.
Table 1: Differentiating OEA Effects on Food Intake and Energy Expenditure using PPARα Knockout Mice
| Parameter | Animal Model | OEA Treatment | Vehicle Control | Outcome | PPARα Dependence | Reference |
| Food Intake | Wild-Type Mice | Decreased | No Change | OEA reduces food intake. | Independent in intestine and nodose ganglion | [10] |
| Intestinal PPARα KO Mice | Decreased | No Change | OEA's effect on food intake persists. | Independent in intestine and nodose ganglion | [10] | |
| Nodose Ganglion PPARα KO Mice | Decreased | No Change | OEA's effect on food intake persists. | Independent in intestine and nodose ganglion | [10] | |
| Energy Expenditure | Wild-Type Mice | Decreased | No Change | OEA reduces energy expenditure. | Dependent in the intestine | [10] |
| Intestinal PPARα KO Mice | No Change | No Change | OEA's effect on energy expenditure is abolished. | Dependent in the intestine | [10] | |
| Body Weight Gain | Wild-Type Mice | Decreased | No Change | OEA reduces body weight gain. | Dependent | [1][7] |
| PPARα KO Mice | No Change | No Change | OEA's effect on body weight gain is abolished. | Dependent | [1][7] |
Table 2: Differentiating OEA Effects on Gene Expression using PPARα Antagonists
| Gene Target | Cell/Tissue Type | OEA Treatment | OEA + Antagonist (e.g., MK886) | Outcome | PPARα Dependence | Reference |
| FAT/CD36 | Intestinal Mucosa | Increased mRNA | No significant increase | OEA-induced upregulation is blocked. | Dependent | [4] |
| CPT-1A | Liver | Increased mRNA | No significant increase | OEA-induced upregulation is blocked. | Dependent | [9] |
| iNOS | Small Intestine | Decreased mRNA | No significant decrease | OEA-induced downregulation is blocked. | Dependent | [1] |
Experimental Protocols
Protocol 1: In Vivo Administration of OEA and PPARα Antagonist in Mice
This protocol describes the general procedure for administering OEA and a PPARα antagonist to mice to assess their effects on physiological parameters like food intake and body weight.
-
Animal Model: Use adult male C57BL/6J mice, housed individually in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Acclimation: Allow mice to acclimate to the experimental conditions for at least one week prior to the start of the experiment.
-
Drug Preparation:
-
Dissolve OEA in a vehicle solution (e.g., 5% Tween 80 in saline).
-
Dissolve the PPARα antagonist (e.g., GW6471) in a suitable vehicle (e.g., DMSO).
-
-
Experimental Groups:
-
Group 1: Vehicle control (receives both vehicles).
-
Group 2: OEA treatment (receives OEA and antagonist vehicle).
-
Group 3: Antagonist control (receives OEA vehicle and antagonist).
-
Group 4: OEA + Antagonist treatment.
-
-
Administration:
-
Administer the PPARα antagonist (e.g., GW6471 at 20 mg/kg) via intraperitoneal (i.p.) injection 30 minutes prior to OEA administration.
-
Administer OEA (e.g., 5-10 mg/kg) via i.p. injection.
-
-
Measurements:
-
Food Intake: Measure cumulative food intake at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) post-injection.
-
Body Weight: Record body weight daily at the same time.
-
-
Data Analysis: Analyze data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects between the different treatment groups.
Protocol 2: Measurement of Energy Expenditure using Indirect Calorimetry
This protocol outlines the use of indirect calorimetry to measure the metabolic effects of OEA in the presence or absence of a PPARα antagonist or in knockout mice.
-
Apparatus: Use an open-circuit indirect calorimetry system (e.g., Oxymax/CLAMS).
-
Animal Acclimation: Individually house mice in the calorimetry chambers for at least 24 hours to acclimate before data collection begins.[14][15]
-
Experimental Procedure:
-
Following the acclimation period, administer OEA and/or the PPARα antagonist as described in Protocol 1.
-
For studies with knockout mice, compare wild-type and PPARα-/- mice following OEA or vehicle administration.
-
-
Data Collection: Continuously monitor oxygen consumption (VO2) and carbon dioxide production (VCO2) for each mouse.[15][16][17] Data is typically collected every 15-30 minutes for a period of 24-48 hours.
-
Calculations:
-
Respiratory Exchange Ratio (RER): Calculate as VCO2 / VO2. An RER value close to 1.0 indicates carbohydrate utilization, while a value around 0.7 indicates fat utilization.
-
Energy Expenditure (EE): Calculate using the Weir equation: EE (kcal/hr) = [3.9 x VO2 (L/hr)] + [1.1 x VCO2 (L/hr)].
-
-
Data Analysis: Analyze the data to determine the effects of OEA on RER and EE over time and compare these effects between the different experimental groups.
Visualization of Signaling Pathways and Experimental Workflows
OEA Signaling Pathways
Caption: Signaling pathways of Oleoylethanolamide (OEA).
Experimental Workflow for Differentiating OEA Effects
Caption: Experimental workflow for differentiating OEA's effects.
Logical Relationship of Differentiation Methods
Caption: Logical framework for differentiating OEA's mechanisms.
References
- 1. Oleylethanolamide regulates feeding and body weight through activation of the nuclear receptor PPAR-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A systematic review of the effects of oleoylethanolamide, a high-affinity endogenous ligand of PPAR-α, on the management and prevention of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of oleoylethanolamide on fatty acid uptake in small intestine after food intake and body weight reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. Oleoylethanolamide, an endogenous PPAR-alpha agonist, lowers body weight and hyperlipidemia in obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peroxisome proliferator activated receptor α (PPARα) and PPAR gamma coactivator (PGC-1α) induce carnitine palmitoyltransferase IA (CPT-1A) via independent gene elements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The OEA effect on food intake is independent from the presence of PPARα in the intestine and the nodose ganglion, while the impact of OEA on energy expenditure requires the presence of PPARα in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of PPAR Alpha Lipid Pathway Modulators That Do Not Bind Directly to the Receptor as Potential Anti-Cancer Compounds | MDPI [mdpi.com]
- 12. scbt.com [scbt.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Indirect Calorimetry Protocol - IMPReSS [web.mousephenotype.org]
- 15. Measurement of Resting Energy Metabolism in Mice Using Oxymax Open Circuit Indirect Calorimeter - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Indirect calorimetry in laboratory mice and rats: principles, practical considerations, interpretation and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Measuring Energy Metabolism in the Mouse – Theoretical, Practical, and Analytical Considerations [frontiersin.org]
A Comparative Analysis of N-Octadecyl-N'-propyl-sulfamide and Fibrates in Modulating Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of a novel PPARα agonist, N-Octadecyl-N'-propyl-sulfamide, and the established class of lipid-lowering drugs, fibrates. The comparison is based on available preclinical and in vitro experimental data, with a focus on their shared mechanism of action through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism.
Introduction
Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular diseases. Fibrates have been a cornerstone in the management of dyslipidemia for decades, primarily by targeting high triglyceride levels. This compound is a more recently developed synthetic compound, structurally related to the endogenous lipid mediator oleoylethanolamide (OEA), and has been identified as a potent and selective PPARα agonist.[1][2] This guide aims to provide an objective comparison of their performance based on experimental data.
Mechanism of Action: PPARα Activation
Both this compound and fibrates exert their primary effects by activating PPARα. PPARα is a nuclear receptor that, upon activation by a ligand, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding modulates the transcription of genes involved in various aspects of lipid metabolism.
Key downstream effects of PPARα activation include:
-
Increased Lipoprotein Lipase (LPL) activity: This enhances the clearance of triglyceride-rich lipoproteins (VLDLs and chylomicrons) from the circulation.
-
Increased Fatty Acid Oxidation: Upregulation of genes involved in the beta-oxidation of fatty acids in the liver and muscle leads to their increased catabolism.
-
Decreased Apolipoprotein C-III (ApoC-III) expression: ApoC-III is an inhibitor of LPL, so its reduction further promotes triglyceride clearance.
-
Increased expression of Apolipoproteins A-I and A-II: These are the major protein components of High-Density Lipoprotein (HDL), and their increased synthesis can lead to higher HDL cholesterol levels.
Figure 1: General signaling pathway of PPARα agonists.
Efficacy Comparison: In Vitro and Preclinical Data
The following tables summarize the available quantitative data for this compound and various fibrates.
In Vitro PPARα Activation
| Compound | Assay Type | Species | EC50 | Reference |
| This compound | Reporter Gene Assay | - | 100 nM | [1] |
| Fenofibric Acid (active metabolite of Fenofibrate) | GAL4 Transactivation Assay | Human | 9.47 µM | [3] |
| Bezafibrate | GAL4 Transactivation Assay | Human | 30.4 µM | [3] |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.
Preclinical Efficacy in Rodent Models
The following table presents data from studies in rats, providing a basis for comparing the in vivo effects on lipid profiles. It is important to note that experimental conditions, including the rat strain, diet, and duration of treatment, can vary between studies, which may influence the results.
| Compound | Animal Model | Dosage | Duration | Effect on Triglycerides | Effect on Total Cholesterol | Effect on HDL-C | Effect on LDL-C | Reference |
| This compound (CC7) | Wistar Rats | 10 mg/kg/day | 7 days | ↓ (Significant reduction in plasma) | - | - | - | [2] |
| Fenofibrate | Fructose-fed Wistar Rats | 100 mg/kg/day | 7 days | ↓ (Reversed fructose-induced increase) | ↓ (Reduced below control levels) | - | - | |
| Fenofibrate | Rats with alcoholic fatty liver | 80 mg/kg/day | 4 weeks | ↓ 31.4% (vs. untreated) | No significant change | - | - | |
| Gemfibrozil | Dahl Salt-Sensitive Rats | 30 mg/kg/day | 12 days | ↓ 50% (vs. vehicle) | - | - | - | |
| Bezafibrate | Normolipidemic Rats | 30 mg/kg/day | 14 days | ↓ 51% | ↓ 28% | - | - |
-
↓ : Decrease; - : Not reported*
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols cited in the comparison.
In Vivo Lipid Profile Analysis in Rodents
A representative workflow for assessing the in vivo efficacy of lipid-lowering compounds in a rodent model is outlined below.
Figure 2: General experimental workflow for in vivo efficacy testing.
1. Animal Model:
-
Species and Strain: Typically, male Wistar or Sprague-Dawley rats are used. For studies on hyperlipidemia, models can be induced through high-fat or high-fructose diets, or genetically predisposed strains like the Dahl salt-sensitive rat may be employed.
-
Acclimatization: Animals are housed under controlled conditions (temperature, light-dark cycle) for a period of at least one week before the experiment to minimize stress.
2. Drug Administration:
-
Route: Compounds are often administered orally via gavage or intraperitoneally.
-
Vehicle: The choice of vehicle for dissolving the test compounds is critical. For this compound, a solution of 20% Tocrisolve™-100 and 80% physiological saline has been used for in vivo studies.[2]
-
Dosage and Duration: Doses and treatment duration vary depending on the study's objectives and the compound's pharmacokinetic properties.
3. Sample Collection and Analysis:
-
Blood Sampling: Blood is typically collected from the tail vein or via cardiac puncture at the end of the study. Plasma or serum is separated by centrifugation.
-
Lipid Profile Measurement: Plasma/serum levels of triglycerides, total cholesterol, HDL-C, and LDL-C are measured using commercially available enzymatic assay kits and a spectrophotometer or an automated clinical chemistry analyzer.
-
Tissue Analysis: Livers may be excised, weighed, and stored for analysis of hepatic lipid content.
In Vitro PPARα Activation Assays
1. Reporter Gene Assay:
-
Principle: This assay measures the ability of a compound to activate PPARα and induce the expression of a reporter gene (e.g., luciferase).
-
Methodology:
-
Cells (e.g., HEK293T or COS-7) are co-transfected with two plasmids: one expressing the PPARα ligand-binding domain fused to a DNA-binding domain (e.g., GAL4), and another containing a reporter gene under the control of a promoter with binding sites for the DNA-binding domain.
-
The transfected cells are then treated with various concentrations of the test compound.
-
After an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
The dose-response curve is used to calculate the EC50 value.
-
2. GST Pull-Down Assay:
-
Principle: This assay is used to assess the direct physical interaction between a compound-activated receptor and a coactivator protein.
-
Methodology:
-
A fusion protein of Glutathione-S-Transferase (GST) and a coactivator protein (e.g., SRC-1) is expressed and purified.
-
The GST-coactivator fusion protein is immobilized on glutathione-sepharose beads.
-
The PPARα protein (often in the form of its ligand-binding domain) is incubated with the beads in the presence of the test compound.
-
After washing to remove non-specific binding, the proteins bound to the beads are eluted and analyzed by SDS-PAGE and Western blotting using an antibody against PPARα. An increased amount of PPARα pulled down in the presence of the compound indicates a direct interaction.[1][2]
-
Discussion and Conclusion
Both this compound and fibrates are effective activators of PPARα, a key regulator of lipid metabolism. Based on the available in vitro data, this compound demonstrates significantly higher potency in activating PPARα, with an EC50 in the nanomolar range, compared to the micromolar EC50 values reported for fenofibric acid and bezafibrate.[1][3]
Preclinical studies in rats confirm the in vivo efficacy of both this compound and fibrates in reducing plasma triglycerides.[2] While a direct head-to-head in vivo comparison is not yet available, the existing data suggest that this compound is a promising novel compound for the management of dyslipidemia.
Further research, including comprehensive preclinical studies directly comparing this compound with various fibrates in different models of dyslipidemia, is warranted to fully elucidate its therapeutic potential and to establish a more complete efficacy and safety profile. The detailed experimental protocols provided in this guide should serve as a valuable resource for designing and interpreting such future studies.
References
- 1. Computational and Biological Evaluation of N-octadecyl-N′-propylsulfamide, a Selective PPARα Agonist Structurally Related to N-acylethanolamines | PLOS One [journals.plos.org]
- 2. Computational and Biological Evaluation of N-octadecyl-N′-propylsulfamide, a Selective PPARα Agonist Structurally Related to N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
The Selective PPARα Agonist N-Octadecyl-N'-propyl-sulfamide: A Case of Inefficacy in Visceral Pain Management
A comparative analysis of N-Octadecyl-N'-propyl-sulfamide and Oleoylethanolamide reveals that selective PPARα activation is insufficient for visceral analgesia, highlighting the need for multi-target approaches in the development of novel pain therapeutics.
For Immediate Release
MALAGA, Spain – Researchers and drug development professionals are continually exploring new molecular entities for the management of visceral pain, a complex and often debilitating condition. A key focus of this research has been the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor involved in lipid metabolism and inflammation. However, a comparative study of two PPARα agonists, this compound (CC7) and Oleoylethanolamide (OEA), demonstrates that selective activation of this receptor is not a viable strategy for visceral pain relief. While both compounds exhibit similar efficacy in metabolic regulation through PPARα, only OEA demonstrates analgesic properties in models of visceral pain, suggesting a PPARα-independent mechanism of action.[1][2] This guide provides a detailed comparison of these two compounds, summarizing the experimental data that elucidates why this compound is ineffective in treating visceral pain.
A Tale of Two Agonists: Shared Metabolic Effects, Divergent Analgesic Profiles
This compound and OEA are both potent activators of PPARα.[1] This shared mechanism of action translates to similar effects on appetite and lipid metabolism. In vivo studies have shown that both compounds can reduce food intake and body weight.[1] However, their effects on nociception, particularly visceral pain, are strikingly different.
A pivotal study utilizing the acetic acid-induced writhing test, a well-established model for visceral pain, revealed that while OEA produces a significant analgesic effect, this compound has no effect on the number of writhes compared to a vehicle control.[1] This fundamental difference underscores that the visceral analgesic properties of OEA are not mediated through its interaction with PPARα.
| Compound | Target(s) | Effect on Visceral Pain (Writhing Test) | Proposed Mechanism of Visceral Analgesia |
| This compound (CC7) | Selective PPARα agonist | No effect | Not Applicable |
| Oleoylethanolamide (OEA) | PPARα, TRPV1, GPR119 agonist | Significant reduction in writhing | PPARα-independent; likely via TRPV1 and/or GPR119 activation |
Delving into the Mechanisms: Beyond PPARα
The inefficacy of this compound in visceral pain models points to the involvement of other signaling pathways in the analgesic action of OEA. Research suggests that OEA's pain-relieving effects are likely mediated through its interactions with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and the G protein-coupled receptor 119 (GPR119).[1]
Broader Implications for Visceral Pain Drug Development
The findings from the comparative analysis of this compound and OEA have significant implications for the future of visceral pain drug discovery. They strongly suggest that a selective PPARα agonist strategy is unlikely to be successful. Instead, a more promising approach may involve the development of compounds that target multiple pathways implicated in visceral nociception, such as TRPV1 and GPR119.
Currently, the management of visceral pain relies on a variety of drug classes, including nonsteroidal anti-inflammatory drugs (NSAIDs), opioids, and antidepressants, each with its own limitations and side-effect profiles. The exploration of novel targets and multi-target ligands, inspired by the pharmacology of molecules like OEA, holds the potential to deliver more effective and safer treatments for patients suffering from visceral pain.
| Drug Class | Primary Mechanism of Action | Examples |
| NSAIDs | Inhibition of cyclooxygenase (COX) enzymes | Ibuprofen, Diclofenac |
| Opioids | Agonism of opioid receptors (μ, δ, κ) | Morphine, Tramadol |
| Antidepressants | Modulation of serotonin (B10506) and norepinephrine (B1679862) reuptake | Amitriptyline, Duloxetine |
| Multi-target Ligands | Agonism of multiple receptors (e.g., PPARα, TRPV1, GPR119) | Oleoylethanolamide (OEA) |
Experimental Protocols
Acetic Acid-Induced Writhing Test for Visceral Pain
This in vivo assay is a widely used model to screen for analgesic compounds effective against visceral pain.
Procedure:
-
Male CD1 mice are used for the experiment.
-
The test compound (this compound or Oleoylethanolamide) or vehicle is administered intraperitoneally (i.p.) at the desired dose.
-
After a predetermined pretreatment time (e.g., 30 minutes), a 0.6% solution of acetic acid is injected i.p. at a volume of 10 mL/kg.[1]
-
Five minutes after the acetic acid injection, the number of writhes is counted for a 10-minute period.[1]
-
A writhe is characterized by a contraction of the abdominal muscles, accompanied by a stretching of the body and extension of the hind limbs.[1]
-
The analgesic effect is determined by comparing the number of writhes in the drug-treated groups to the vehicle-treated control group.
In Vitro Receptor Activation Assays
PPARα Transcriptional Activation Assay (Luciferase Reporter Assay)
This cell-based assay measures the ability of a compound to activate the PPARα receptor and induce the expression of a reporter gene.
Procedure:
-
HepG2 cells are co-transfected with a PPARα expression vector and a luciferase reporter plasmid containing a PPAR response element (PPRE).
-
Transfected cells are plated in a 96-well plate and incubated.
-
The cells are then treated with various concentrations of the test compound (this compound or Oleoylethanolamide).
-
After an incubation period (e.g., 24 hours), the cells are lysed.
-
Luciferase activity in the cell lysate is measured using a luminometer.
-
An increase in luciferase activity indicates activation of the PPARα receptor.
TRPV1 Activation Assay (Calcium Imaging)
This assay measures the ability of a compound to activate the TRPV1 channel by detecting changes in intracellular calcium levels.
Procedure:
-
HEK293 cells are transfected with a vector expressing the human TRPV1 channel.
-
The transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The cells are then stimulated with the test compound (e.g., Oleoylethanolamide).
-
Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity using a fluorescence microscope or a plate reader.
-
An increase in fluorescence indicates the influx of calcium through the activated TRPV1 channel.
GPR119 Activation Assay (cAMP Assay)
This assay determines the activation of the Gs-coupled GPR119 receptor by measuring the production of cyclic AMP (cAMP).
Procedure:
-
HEK293 cells stably expressing human GPR119 are used.
-
The cells are treated with various concentrations of the test compound (e.g., Oleoylethanolamide).
-
After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay or a bioluminescence-based assay.
-
An increase in cAMP levels indicates the activation of the GPR119 receptor.
References
- 1. Computational and Biological Evaluation of N-octadecyl-N′-propylsulfamide, a Selective PPARα Agonist Structurally Related to N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational and biological evaluation of N-octadecyl-N'-propylsulfamide, a selective PPARα agonist structurally related to N-acylethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of CC7 and Oleoylethanolamide (OEA) on Gene Expression
For Researchers, Scientists, and Drug Development Professionals: A Side-by-Side Look at Two Key Regulators of Gene Transcription
In the intricate world of cellular signaling and gene regulation, both the C-C Motif Chemokine Receptor 7 (CCR7), often referred to as CC7 in some contexts, and Oleoylethanolamide (OEA) have emerged as significant modulators of gene expression, albeit through distinct pathways and with differing downstream consequences. This guide provides a comparative analysis of their effects on gene transcription, supported by experimental data, to aid researchers in understanding their unique and overlapping roles.
At a Glance: Key Differences in Mechanism and Function
| Feature | CC7 (CCR7) | Oleoylethanolamide (OEA) |
| Receptor Type | G-protein coupled receptor (GPCR) | Nuclear receptor agonist (PPAR-α) |
| Primary Function | Immune cell trafficking, inflammation, cancer metastasis | Regulation of appetite, lipid metabolism, and inflammation |
| Key Signaling Pathways | PI3K/Akt, MAPK, RhoA | PPAR-α activation |
| Primary Locus of Action | Cell membrane | Nucleus |
Impact on Gene Expression: A Quantitative Comparison
While no studies to date have directly compared the effects of CCR7 and OEA on global gene expression in a single experiment, analysis of individual high-throughput screening studies provides valuable insights into their distinct transcriptional footprints.
CCR7-Mediated Gene Expression Changes
Activation of the CCR7 signaling pathway, typically by its ligands CCL19 and CCL21, orchestrates the migration of immune cells and is implicated in inflammatory responses and cancer progression. Microarray analysis of CCR7-expressing melanoma cells has revealed a significant downregulation of genes associated with the interferon-gamma (IFN-γ) signaling pathway.[1] This suggests an immunomodulatory role for CCR7 signaling within the tumor microenvironment.
Table 1: Selected Differentially Expressed Genes Following CCR7 Activation in B16 Melanoma Cells [1]
| Gene | Fold Change | p-value | Biological Process |
| STAT1 | Downregulated | < 0.05 | IFN-γ signaling, immune response |
| CXCL9 | Downregulated | < 0.05 | Chemokine, T-cell trafficking |
| CXCL10 | Downregulated | < 0.05 | Chemokine, T-cell trafficking |
| CCL5 | Downregulated | < 0.05 | Chemokine, inflammatory response |
| MHC Class I | Downregulated | < 0.05 | Antigen presentation |
| MHC Class II | Downregulated | < 0.05 | Antigen presentation |
| Podoplanin | +3.35 | < 0.05 | Lymphangiogenesis |
Note: This table is a summary of findings and not an exhaustive list. Fold changes were reported as significantly downregulated without specific numerical values for all genes in the primary text.
OEA-Mediated Gene Expression Changes
OEA, a naturally occurring lipid amide, exerts its effects primarily through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that functions as a transcription factor. OEA plays a crucial role in regulating lipid metabolism, food intake, and inflammation. Studies have identified several OEA-responsive genes in peripheral tissues.[2]
Table 2: Selected OEA-Responsive Genes in Peripheral Tissues of C3H Mice [2]
| Gene | Tissue | Change in Expression | Biological Process |
| FAAH (Fatty acid amide hydrolase) | Adipose tissue | Upregulated | Degradation of bioactive lipids |
| CD36 (Fatty acid translocase) | Intestine | Upregulated | Fatty acid uptake |
| GPR119 (G protein-coupled receptor 119) | Intestine | Upregulated | OEA receptor, metabolic regulation |
Further studies in the context of alcohol self-administration have quantified the effects of OEA on the expression of specific genes in the striatum and hippocampus of mice.[3][4]
Table 3: OEA-Induced Gene Expression Changes in the Mouse Brain [3][4]
| Gene | Brain Region | Fold Change (vs. Control) | p-value |
| Drd1 (Dopamine receptor D1) | Striatum | Decreased | p = 0.01 |
| Cnr1 (Cannabinoid receptor 1) | Striatum | Decreased | p = 0.024 (vs. OEA-REINST group) |
| Il-1β (Interleukin-1 beta) | Striatum | Increased | p = 0.031 |
| Tlr4 (Toll-like receptor 4) | Striatum | Increased | p < 0.001 (vs. OEA-REINST group) |
| Bdnf (Brain-derived neurotrophic factor) | Striatum | Increased | Not statistically significant |
| Drd1 (Dopamine receptor D1) | Hippocampus | Increased | p = 0.004 (vs. OEA-EXT group) |
| Cnr1 (Cannabinoid receptor 1) | Hippocampus | Increased | p = 0.002 |
Signaling Pathways and Experimental Workflows
To understand the divergent effects of CCR7 and OEA on gene expression, it is essential to visualize their respective signaling pathways and the experimental workflows used to elucidate them.
Signaling Pathways
Experimental Workflows
The data presented in this guide are typically generated using high-throughput techniques such as microarray analysis or RNA sequencing (RNA-Seq), followed by validation with quantitative real-time PCR (qPCR).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical protocols used in the studies cited.
Microarray Analysis of Gene Expression
-
Cell/Tissue Preparation: B16 melanoma cells overexpressing CCR7 (or control cells) are cultured under standard conditions. For in vivo studies, tumor tissues are harvested and single-cell suspensions are prepared. To reduce bias from immune cell infiltration, CD45+ leukocytes may be depleted using magnetic beads.[1]
-
RNA Isolation and Quality Control: Total RNA is extracted from the prepared cells using a commercial kit (e.g., RNeasy Kit, Qiagen). RNA quality and integrity are assessed using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).
-
Microarray Hybridization: Labeled cRNA is synthesized from the total RNA and hybridized to a microarray chip (e.g., Affymetrix Mouse Genome 430 2.0 Array) according to the manufacturer's instructions.
-
Data Acquisition and Analysis: The arrays are scanned, and the raw data is normalized. Statistical analysis is performed to identify differentially expressed genes between the experimental and control groups, typically using software like GeneSpring or R. A fold change cut-off (e.g., >1.5 or < -1.5) and a p-value threshold (e.g., < 0.05) are applied to identify significant changes.[5]
Quantitative Real-Time PCR (qPCR) for Gene Expression Validation
-
RNA Isolation and cDNA Synthesis: Total RNA is isolated as described above. First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
Primer Design: Gene-specific primers for the target genes and one or more stable housekeeping genes (e.g., GAPDH, β-actin) are designed using primer design software.
-
qPCR Reaction: The qPCR reaction is set up in triplicate for each sample and gene, containing cDNA, forward and reverse primers, and a fluorescent dye (e.g., SYBR Green) or a probe-based master mix.
-
Data Analysis: The amplification data is collected by a qPCR instrument. The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalized to the expression of the housekeeping gene(s). Statistical significance is determined using appropriate tests (e.g., t-test or ANOVA).
Conclusion
The comparative analysis of CCR7 and OEA reveals two distinct mechanisms for modulating gene expression, reflecting their different physiological roles. CCR7, acting through cell surface receptors and complex intracellular signaling cascades, primarily influences genes related to immune cell function, inflammation, and metastasis. In contrast, OEA acts as a nuclear receptor agonist, directly influencing the transcription of genes involved in metabolism and energy homeostasis.
For researchers in drug development, understanding these distinct pathways is critical. Targeting the CCR7 pathway may offer therapeutic opportunities in immunology and oncology, while modulating the OEA-PPAR-α axis holds promise for the treatment of metabolic disorders. This guide provides a foundational understanding to inform further investigation and hypothesis-driven research in these exciting fields.
References
- 1. CCR7-expressing B16 melanoma cells downregulate interferon-γ-mediated inflammation and increase lymphangiogenesis in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of gene expression pattern reveals potential targets of dietary oleoylethanolamide in reducing body fat gain in C3H mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Region-Specific Gene Expression Changes Associated with Oleoylethanolamide-Induced Attenuation of Alcohol Self-Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Microarray Analysis Reveals Age-related Differences in Gene Expression During the Development of Osteoarthritis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Reproducibility of N-Octadecyl-N'-propyl-sulfamide and its Analogs in PPARα Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of N-Octadecyl-N'-propyl-sulfamide, a potent and selective Peroxisome Proliferator-Activated Receptor Alpha (PPARα) agonist, with its natural analog, Oleoylethanolamide (OEA). The following sections detail the experimental data, protocols, and signaling pathways to facilitate the reproducibility of these findings.
Quantitative Performance Comparison
This compound (also known as CC7) has been demonstrated to be a potent activator of PPARα, with an efficacy comparable to that of the endogenous ligand OEA.[1][2][3][4] The following tables summarize the key quantitative data from in vitro studies.
Table 1: PPARα Activation and Binding Affinity
| Compound | EC50 (nM) for PPARα Activation | Notes |
| This compound (CC7) | 100 | Potent and selective PPARα agonist.[1] |
| Oleoylethanolamide (OEA) | 120 | Natural ligand for PPARα.[1] |
| GW7647 | ~6 (human PPARα) | A potent and highly selective synthetic PPARα agonist, often used as a positive control. |
Table 2: In Vitro Transcriptional Activation of PPARα Target Gene (CPT1a)
| Treatment (in HepG2 cells) | Fold Induction of CPT1a mRNA (vs. control siRNA) |
| Oleoylethanolamide (OEA) (10 µM) | ~3.5 |
| This compound (CC7) (10 µM) | ~3.0 |
| OEA (10 µM) + PPARα siRNA | ~1.0 (Induction avoided) |
| CC7 (10 µM) + PPARα siRNA | ~1.0 (Induction avoided) |
Data interpreted from Moreno-Santos et al., 2014.[3]
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below to ensure reproducibility.
GST Pull-Down Assay for PPARα/RXRα Interaction
This assay assesses the ability of the test compounds to promote the interaction between PPARα and its heterodimeric partner, Retinoid X Receptor Alpha (RXRα).
-
Protein Expression and Purification:
-
Human PPARα Ligand Binding Domain (LBD) is expressed as a Glutathione S-transferase (GST) fusion protein (GST-hPPARα-LBD) in E. coli.
-
Human RXRα is expressed and radiolabeled with [35S]methionine using an in vitro transcription/translation system.
-
-
Assay Procedure:
-
GST-hPPARα-LBD is immobilized on glutathione-Sepharose beads.
-
The beads are incubated with the [35S]-labeled RXRα in the presence of the test compound (this compound or OEA) or vehicle control.
-
After incubation, the beads are washed to remove non-specifically bound proteins.
-
The protein complexes are eluted and resolved by SDS-PAGE.
-
The gel is dried and exposed to autoradiography film to visualize the interaction.
-
Reporter Gene Assay for PPARα Transcriptional Activity
This assay measures the ability of the compounds to activate the transcriptional activity of PPARα in a cellular context.
-
Cell Line and Plasmids:
-
HepG2 human hepatoma cells are used.
-
A reporter plasmid containing a luciferase gene under the control of a PPAR-responsive element (PPRE) is co-transfected with a PPARα expression plasmid. A β-galactosidase expression plasmid is often co-transfected for normalization of transfection efficiency.
-
-
Assay Procedure:
-
HepG2 cells are seeded in multi-well plates and transfected with the plasmids.
-
After a recovery period, the cells are treated with various concentrations of the test compounds or vehicle control.
-
Following incubation, the cells are lysed, and the luciferase and β-galactosidase activities are measured using a luminometer and a spectrophotometer, respectively.
-
Luciferase activity is normalized to β-galactosidase activity to account for variations in transfection efficiency and cell number.
-
Quantitative Real-Time PCR (qPCR) for CPT1a mRNA Expression
This assay quantifies the expression of Carnitine Palmitoyltransferase 1A (CPT1a), a known PPARα target gene, in response to compound treatment.
-
Cell Culture and Treatment:
-
HepG2 cells are cultured to a suitable confluency.
-
For gene silencing experiments, cells are transfected with PPARα-specific siRNA or a control siRNA.
-
Cells are then treated with the test compounds or vehicle control for a specified period (e.g., 48 hours).
-
-
RNA Isolation and cDNA Synthesis:
-
Total RNA is extracted from the treated cells using a suitable method (e.g., TRIzol reagent).
-
The concentration and purity of the RNA are determined.
-
First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.
-
-
qPCR:
-
The qPCR reaction is performed using the synthesized cDNA, gene-specific primers for CPT1a and a housekeeping gene (e.g., GAPDH for normalization), and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
The relative expression of CPT1a mRNA is calculated using the comparative Ct (ΔΔCt) method, normalized to the expression of the housekeeping gene.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key molecular pathway and the experimental process for comparing the in vitro activities of this compound and its alternatives.
References
- 1. Computational and Biological Evaluation of N-octadecyl-N′-propylsulfamide, a Selective PPARα Agonist Structurally Related to N-acylethanolamines | PLOS One [journals.plos.org]
- 2. Computational and biological evaluation of N-octadecyl-N'-propylsulfamide, a selective PPARα agonist structurally related to N-acylethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Computational and Biological Evaluation of N-octadecyl-N′-propylsulfamide, a Selective PPARα Agonist Structurally Related to N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-Octadecyl-N'-propyl-sulfamide: A Guide for Laboratory Professionals
For Immediate Reference: N-Octadecyl-N'-propyl-sulfamide is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, adherence to proper laboratory disposal procedures is essential for maintaining a safe and compliant research environment.
This document provides detailed guidance on the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. While the compound is not categorized as hazardous, responsible chemical handling and disposal are paramount to ensure personnel safety and environmental protection. The following procedures are based on established safety protocols for non-hazardous laboratory chemicals.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value |
| CAS Number | 925891-74-3 |
| Molecular Formula | C21H46N2O2S |
| Molecular Weight | 390.7 g/mol |
| Melting Point | 111 - 113 °C |
| NFPA Rating | Health: 0, Fire: 0, Reactivity: 0 |
Disposal Protocol
The recommended disposal procedure for this compound involves a multi-step process to ensure safety and regulatory compliance.
Experimental Workflow: Disposal of this compound
Caption: Disposal workflow for this compound.
Detailed Disposal Methodology
-
Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including safety glasses, a lab coat, and nitrile gloves.
-
Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste in a designated and clearly labeled waste container. Do not mix with hazardous waste streams.
-
Solutions: For solutions containing this compound, absorb the liquid onto an inert material such as vermiculite (B1170534) or sand. Once absorbed, place the material into the designated solid waste container.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, weighing boats) that has come into contact with the compound should also be placed in the designated solid waste container.
-
-
Container Management:
-
The waste container must be kept securely sealed when not in use.
-
The container must be clearly labeled with the chemical name: "this compound Waste".
-
Store the sealed container in a designated waste accumulation area, away from incompatible materials.
-
-
Final Disposal:
-
While a Safety Data Sheet suggests that small quantities may be disposed of with household waste, this is not a recommended practice for a professional laboratory setting.[1]
-
Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of non-hazardous chemical waste.[2][3]
-
Dispose of the collected waste through your institution's approved chemical waste disposal program.[4] This ensures compliance with local and federal regulations.
-
Important Considerations:
-
Do Not Dispose Down the Drain: Although not classified as hazardous, do not dispose of this compound down the sanitary sewer.[1] This is to prevent the introduction of research chemicals into the water system.
-
Avoid Regular Trash: Do not dispose of the chemical or its containers in the regular trash to prevent accidental exposure to non-laboratory personnel.
-
Empty Containers: Triple rinse empty containers with a suitable solvent. Collect the rinsate as chemical waste. The rinsed container can then be disposed of as regular waste, with the label defaced.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.
References
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. sfasu.edu [sfasu.edu]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
